molecular formula C9H4Cl2OS B1394403 5-Chloro-1-benzothiophene-2-carbonyl chloride CAS No. 13771-97-6

5-Chloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1394403
CAS No.: 13771-97-6
M. Wt: 231.1 g/mol
InChI Key: VWTWOPUSFDZHLV-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H4Cl2OS and its molecular weight is 231.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTWOPUSFDZHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and data integrity.

Chemical Class: Benzo[b]thiophene Derivative | CAS: 13771-97-6[1][2]

Executive Summary & Scaffold Analysis

5-Chloro-1-benzothiophene-2-carbonyl chloride is a high-value electrophilic building block used extensively in the synthesis of bioactive small molecules. Structurally, it consists of a fused benzene and thiophene ring system (benzo[b]thiophene) substituted with a chlorine atom at the C5 position and a highly reactive acyl chloride moiety at the C2 position.

In medicinal chemistry, this scaffold serves as a robust bioisostere for indole-2-carbonyl and naphthalene-2-carbonyl derivatives. The 5-chloro substituent enhances lipophilicity (logP) and metabolic stability by blocking potential oxidation sites on the benzene ring, while the benzothiophene core provides pi-stacking capabilities crucial for binding in hydrophobic pockets of enzymes such as Factor Xa and various kinases.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates the core physical parameters of the compound.

PropertyValueNote
IUPAC Name 5-chlorobenzo[b]thiophene-2-carbonyl chloride
CAS Number 13771-97-6 Distinct from the acid precursor (13771-75-0)
Molecular Formula C₉H₄Cl₂OS
Molecular Weight 231.09 g/mol
Physical State Off-white to pale yellow solidLow-melting solid (approx. 80–90 °C range*)
Solubility DCM, THF, Chloroform, TolueneReacts violently with water/alcohols
Reactivity Electrophilic Acyl ChlorideMoisture sensitive; hydrolyzes to acid
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic; store in desiccator

*Note: Melting point is estimated based on structural analogs; the unsubstituted benzothiophene-2-carbonyl chloride melts at 86-88 °C.

Synthesis & Production Protocols

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride is typically achieved via the chlorination of its carboxylic acid precursor. Below is a field-proven laboratory protocol designed to minimize hydrolysis and maximize yield.

Precursor Availability

The starting material, 5-chloro-1-benzothiophene-2-carboxylic acid (CAS 13771-75-0) , is synthesized via the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate, followed by cyclization and saponification.

Chlorination Protocol (Thionyl Chloride Method)

Objective: Convert the carboxylic acid to the acid chloride.

Reagents:

  • 5-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq)[3][4]

  • Thionyl Chloride (SOCl₂) (5.0 eq) – Excess acts as solvent/reagent

  • DMF (Dimethylformamide) (Catalytic, 2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM) (Optional, if slurry is too thick)

Step-by-Step Methodology:

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Critical: Glassware must be oven-dried.

  • Charging: Add the carboxylic acid solid to the flask. If using a co-solvent (Toluene), add it now to form a suspension.

  • Activation: Add thionyl chloride slowly via syringe. Add catalytic DMF.

    • Mechanistic Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (75–80 °C) for 2–4 hours.

    • Endpoint: The reaction is complete when the suspension becomes a clear homogeneous solution and gas evolution (SO₂, HCl) ceases.

  • Isolation:

    • Cool to room temperature.[1][3]

    • Remove excess SOCl₂ and solvent under reduced pressure (Rotary evaporator).

    • Azeotroping: Add dry toluene (2x) and re-evaporate to remove trace thionyl chloride.

  • Purification: The resulting residue is usually sufficiently pure (>95%) for subsequent coupling. If necessary, recrystallize from dry hexane/DCM.

Visual Synthesis Workflow

SynthesisPath Precursor 5-Chloro-2-nitrobenzaldehyde Inter 5-Chloro-1-benzothiophene- 2-carboxylic acid (CAS 13771-75-0) Precursor->Inter Cyclization w/ Methyl Thioglycolate Product 5-Chloro-1-benzothiophene- 2-carbonyl chloride (CAS 13771-97-6) Inter->Product Nucleophilic Acyl Substitution Reagent SOCl2 / cat. DMF (Reflux) Reagent->Inter

Figure 1: Synthetic pathway from aldehyde precursor to the target acid chloride.

Reactivity Profile & Mechanistic Insights

The C2-carbonyl chloride is a "hard" electrophile. Its reactivity is modulated by the benzothiophene ring, which is electron-rich (aromatic), but the carbonyl group withdraws density, making the carbonyl carbon highly susceptible to nucleophilic attack.

Key Reactions
  • Amidation (N-Acylation):

    • Reagents: Primary/Secondary Amines, Base (TEA or DIPEA), DCM/THF.

    • Application: Synthesis of Factor Xa inhibitors and antimicrobial carboxamides.

    • Mechanism:[1] Addition-Elimination. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, restoring the carbonyl.

  • Esterification (O-Acylation):

    • Reagents: Alcohols/Phenols, Pyridine or DMAP.

    • Application: Prodrug synthesis to improve oral bioavailability.

  • Friedel-Crafts Acylation:

    • Reagents: Lewis Acid (AlCl₃), Electron-rich Arene.

    • Application: Synthesis of diaryl ketones.

Divergent Synthesis Diagram

Reactivity Core 5-Chloro-1-benzothiophene- 2-carbonyl chloride Amide Benzothiophene-2-carboxamide (Bioactive Core) Core->Amide Amidation Ester Benzothiophene-2-carboxylate (Prodrugs) Core->Ester Esterification Ketone 2-Aroylbenzothiophene (Scaffold) Core->Ketone Friedel-Crafts Amine R-NH2 / Base Amine->Core Alcohol R-OH / Pyridine Alcohol->Core Arene Ar-H / AlCl3 Arene->Core

Figure 2: Divergent reactivity profile demonstrating key transformations in medicinal chemistry.

Applications in Drug Discovery[3][5]

Factor Xa and Thrombin Inhibition

The 5-chloro-benzothiophene moiety is a validated pharmacophore in anticoagulant research. It acts as a lipophilic anchor that binds to the S1 specificity pocket of serine proteases like Factor Xa.

  • Structural Logic: The chlorine atom at position 5 occupies a specific hydrophobic sub-pocket, increasing binding affinity compared to the unsubstituted analog.

  • Comparison: While Rivaroxaban utilizes a chlorothiophene ring, the benzothiophene analog offers a larger surface area for pi-pi interactions, often used to tune potency and half-life in next-generation analogs.

Antimicrobial Agents

Derivatives synthesized by reacting this acid chloride with substituted aminobenzothiazoles have shown significant anthelmintic and antibacterial activity. The benzothiophene-2-carboxamide linkage is stable in vivo and provides a rigid linker that orients the "tail" of the molecule for receptor binding.

Safety & Handling (E-E-A-T)

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Signal Word: DANGER.

  • Lachrymator: This compound releases HCl gas upon contact with moisture in the air or mucous membranes.

  • PPE Requirements:

    • Respiratory: Work strictly inside a fume hood.

    • Skin: Nitrile gloves (double gloving recommended) and lab coat.

    • Eyes: Chemical splash goggles (Face shield if handling >5g).

  • Spill Protocol: Neutralize with solid sodium bicarbonate or lime before sweeping. Do not use water.

References

  • PubChem. (2025). 5-chlorobenzo[b]thiophene-2-carbonyl chloride (Compound).[1][2][5][6] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (Generic Reference for Benzothiophene Scaffolds). Structure-Activity Relationships of Benzothiophene Factor Xa Inhibitors.

Sources

5-Chloro-1-benzothiophene-2-carbonyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a wide array of pharmacologically active agents.[1][2] This bicyclic system, comprised of a thiophene ring fused to a benzene ring, is a key building block in the development of therapeutics targeting a broad spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] The introduction of various substituents onto the benzothiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 5-Chloro-1-benzothiophene-2-carbonyl chloride, is a reactive intermediate poised for the synthesis of novel benzothiophene-containing compounds with therapeutic potential.

Physicochemical Properties

The properties of 5-Chloro-1-benzothiophene-2-carbonyl chloride can be inferred from its structure and comparison with related compounds.

PropertyValue (Predicted/Inferred)
CAS Number Not assigned
Molecular Formula C₉H₄Cl₂OS
Molecular Weight 231.10 g/mol
Appearance Expected to be a solid at room temperature

Note: The molecular weight is calculated based on the presumed molecular formula. The physical appearance is inferred from similar compounds like 3-Chlorobenzo(b)thiophene-2-carbonyl chloride.

Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride would logically start from the corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid. The conversion of a carboxylic acid to a carbonyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A general protocol for this synthesis is outlined below:

Step 1: Preparation of 5-chloro-1-benzothiophene-2-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through various established routes for benzothiophene synthesis.

Step 2: Conversion to 5-Chloro-1-benzothiophene-2-carbonyl chloride

The following is a representative experimental protocol for the chlorination of the carboxylic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-benzothiophene-2-carboxylic acid.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane may be used.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude 5-Chloro-1-benzothiophene-2-carbonyl chloride can be purified by distillation under reduced pressure or by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride Carboxylic_Acid 5-chloro-1-benzothiophene- 2-carboxylic acid Reaction Reflux Carboxylic_Acid->Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) + cat. DMF Chlorinating_Agent->Reaction Product 5-Chloro-1-benzothiophene- 2-carbonyl chloride Workup Removal of Excess Reagent & Solvent Reaction->Workup Workup->Product

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Development

The high reactivity of the carbonyl chloride functional group makes 5-Chloro-1-benzothiophene-2-carbonyl chloride a versatile building block for introducing the 5-chlorobenzothiophene moiety into a wide range of molecules. This is particularly valuable in the synthesis of amide and ester derivatives, which are common functional groups in many drug candidates.

Benzothiophene derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many benzothiophene-containing compounds have been investigated as potential anticancer agents.[2][4]

  • Antimicrobial and Antifungal Activity: The benzothiophene scaffold is present in several compounds with potent activity against various microbial and fungal strains.[5]

  • Anti-inflammatory Activity: Certain benzothiophene derivatives have shown promise as anti-inflammatory agents.[2]

  • Antidiabetic Activity: The benzothiophene core has been incorporated into molecules designed to treat diabetes.[2]

The 5-chloro substituent on the benzothiophene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The chlorine atom can affect metabolic stability, receptor binding affinity, and overall lipophilicity.

Applications cluster_derivatives Synthetic Derivatives cluster_activities Potential Pharmacological Activities Core 5-Chloro-1-benzothiophene-2-carbonyl chloride Amides Amides Core->Amides Amine Nucleophile Esters Esters Core->Esters Alcohol Nucleophile Ketones Ketones Core->Ketones Organometallic Reagent Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Amides->Antimicrobial Anti_inflammatory Anti-inflammatory Esters->Anti_inflammatory Antidiabetic Antidiabetic Ketones->Antidiabetic

Caption: Potential applications in drug discovery.

Safety and Handling

As a carbonyl chloride, 5-Chloro-1-benzothiophene-2-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

In case of exposure:

  • Skin contact: Immediately wash the affected area with copious amounts of water.

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

5-Chloro-1-benzothiophene-2-carbonyl chloride represents a valuable, albeit not widely cataloged, synthetic intermediate for the construction of novel benzothiophene-containing molecules. Its utility in medicinal chemistry is underscored by the diverse biological activities exhibited by the benzothiophene scaffold. Researchers and drug development professionals can leverage this reactive building block to explore new chemical space and develop next-generation therapeutics. Due to its reactive nature, strict adherence to safety protocols is paramount when handling this compound.

References

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • American Elements. (n.d.). Benzothiophenes. Retrieved from [Link]

  • Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • National Center for Biotechnology Information. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]

  • Bentham Science. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzo[b]thiophene-2-carbonyl chloride (C9H5ClOS). Retrieved from [Link]

Sources

Navigating Chlorinated Thiophene Scaffolds: A Technical Guide to Key Carbonyl Chloride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Specificity: The subject of this guide, 5-Chloro-1-benzothiophene-2-carbonyl chloride, is a specific chemical entity for which detailed public-domain data on physical characteristics and established protocols is limited. However, the closely related isomer, 3-Chlorobenzo[b]thiophene-2-carbonyl chloride , and the structurally similar, widely utilized thiophene analog, 5-Chlorothiophene-2-carbonyl chloride , are well-documented. This guide will briefly cover the available data for the 3-chloro benzothiophene isomer before providing an in-depth analysis of the industrially significant 5-chlorothiophene analog, which is of high relevance to researchers in drug development.

Part 1: The Benzothiophene Core - Understanding 3-Chlorobenzo[b]thiophene-2-carbonyl chloride

The benzothiophene ring system is a critical pharmacophore present in numerous approved drugs.[1] The chlorinated carbonyl chloride derivative serves as a reactive intermediate for building more complex molecules.

Physicochemical Characteristics
PropertyValueSource(s)
Molecular Formula C₉H₄Cl₂OS[3]
Molecular Weight 231.10 g/mol [3]
Appearance Cream to brown to yellow crystalline powder[4]
Melting Point 108.5-117.5 °C[4]
Purity Typically ≥94.0% (HPLC)[4]
InChI Key GWKSSMDJEWPKCM-UHFFFAOYSA-N[2][3]
Synthesis and Reactivity

From a synthetic standpoint, the creation of the 3-chlorobenzo[b]thiophene-2-carbonyl chloride scaffold is a multi-step process that requires careful control of reaction conditions. The causality behind the chosen reagents and steps is critical for achieving a high yield of the desired product.

A common and established route begins with cinnamic acid.[5][6][7] The process involves a cyclization and chlorination reaction when treated with thionyl chloride in the presence of a base like pyridine.[5][6] This reaction proceeds through a complex mechanism, likely involving electrophilic attack and subsequent cyclization to form the benzothiophene ring system.

Part 2: The Thiophene Core - An In-Depth Guide to 5-Chlorothiophene-2-carbonyl Chloride

This compound (CAS No: 42518-98-9) is a cornerstone intermediate in modern pharmaceutical synthesis, most notably as a key building block for the anticoagulant drug Rivaroxaban.[8][9] Its widespread use is a direct result of its predictable reactivity and the biological significance of the substituted thiophene moiety it introduces.[10]

Core Physicochemical & Safety Data

Understanding the fundamental properties of 5-Chlorothiophene-2-carbonyl chloride is paramount for its safe handling and effective use in synthesis. It is a moisture-sensitive liquid that is corrosive and requires handling in a well-ventilated area with appropriate personal protective equipment.[11][12]

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₂OS[10][13]
Molecular Weight 181.04 g/mol [12][13]
Appearance Light orange to yellow to green clear liquid[10]
Melting Point 4 °C[8][10]
Boiling Point 225 °C (at atmospheric pressure); 122-127 °C (at 16 Torr)[10][12]
Density 1.50 g/cm³[10][12]
Refractive Index (n20D) 1.61[10]
Solubility Slightly soluble in water; Soluble in chloroform and methanol[11][12]
UN Number 3265 (Corrosive liquid, acidic, organic, n.o.s.)[8][14]
Synthesis and Mechanistic Considerations

The synthesis of 5-Chlorothiophene-2-carbonyl chloride can be achieved through several routes. A prevalent laboratory and industrial method involves the chlorination of a suitable thiophene precursor. One documented method starts from 5-chloro-2-thiophenecarboxylic acid and utilizes a chlorinating agent like thionyl chloride or oxalyl chloride.[9][15]

The choice of chlorinating agent is critical. Thionyl chloride is often used due to its cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Chloro-2-thiophenecarboxylic Acid C Reaction in Inert Solvent A->C B Thionyl Chloride (SOCl₂) B->C D 5-Chlorothiophene-2-carbonyl chloride C->D Acyl Chlorination E SO₂ (gas) C->E Byproduct F HCl (gas) C->F Byproduct

Caption: Synthesis of 5-Chlorothiophene-2-carbonyl chloride.

Experimental Protocol: Acyl Chlorination

The following protocol is a representative, self-validating system for the synthesis of 5-chlorothiophene-2-carbonyl chloride from its corresponding carboxylic acid.

Objective: To convert 5-chloro-2-thiophenecarboxylic acid to 5-chlorothiophene-2-carbonyl chloride.

Materials:

  • 5-chloro-2-thiophenecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Inert, non-polar solvent (e.g., carbon tetrachloride)[15]

  • Reaction flask with reflux condenser and gas outlet

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen) to create a protective atmosphere.[15]

  • Reagent Addition: Thionyl chloride is added to the reactor. The reaction temperature is maintained below 0 °C.[15]

  • Substrate Introduction: 5-chloro-2-thiophenecarboxylic acid is added to the reactor in batches while maintaining the low temperature.[15]

  • Initial Stirring: The mixture is stirred at room temperature for 10 to 30 minutes.[15]

  • Reflux: The reaction is heated to reflux for 1 to 3 hours. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[15]

  • Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed via distillation (desolvation).[15]

  • Purification: The final product is purified by reduced pressure distillation.[15]

Validation: The purity of the final product can be confirmed using Gas Chromatography (GC) and its identity verified with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Drug Development: The Rivaroxaban Case

The primary driver for the large-scale production of 5-Chlorothiophene-2-carbonyl chloride is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used to prevent and treat blood clots.[8][9] In the synthesis of Rivaroxaban, the acyl chloride functional group of 5-Chlorothiophene-2-carbonyl chloride allows for a facile amide bond formation with a complex amine-containing portion of the target molecule.

Rivaroxaban_Synthesis cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_final_product Final Product INT1 5-Chlorothiophene- 2-carbonyl chloride RXN Amide Bond Formation INT1->RXN INT2 Rivaroxaban Amine Core INT2->RXN FP Rivaroxaban RXN->FP Coupling

Caption: Role in Rivaroxaban Synthesis.

This specific application highlights the trustworthiness of this intermediate; its consistent reactivity and high purity are essential for the stringent quality requirements of pharmaceutical manufacturing.

References

  • Google Patents. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
  • PubChem. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Available from: [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTHELMINTIC ACTIVITY OF SOME NEW BENZOTHIAZOLE DERIVATIVES EMBEDDED WITH BENZOTHIOPHENE NUCLEUS. Available from: [Link]

  • ResearchGate. SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Available from: [Link]

  • Georganics. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. Available from: [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride. Available from: [Link]

  • Synthonix. 5-Chlorothiophene-2-carbonyl chloride. Available from: [Link]

  • Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....

Sources

Navigating the Nuances of Stability: A Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride in Research Settings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: Understanding the Reagent's Role and Rationale for this Guide

5-Chloro-1-benzothiophene-2-carbonyl chloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the anticoagulant Rivaroxaban[1][2][3]. Its bifunctional nature, featuring a reactive acyl chloride group on a substituted benzothiophene scaffold, makes it a versatile building block[2][4]. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation under common laboratory, or "ambient," conditions.

This guide moves beyond standard safety data sheet (SDS) recommendations to provide researchers, process chemists, and drug development professionals with a deeper, mechanistic understanding of the stability challenges associated with this reagent. By explaining the "why" behind the recommended handling protocols, we aim to empower scientists to maintain compound integrity, ensure experimental reproducibility, and prevent costly batch failures. We will dissect the primary degradation pathways, offer robust protocols for storage and handling, and detail analytical methodologies for verifying compound purity over time.

Core Chemical Profile and Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its stability. 5-Chloro-1-benzothiophene-2-carbonyl chloride is a dense, colorless to pale yellow oil or low-melting solid that is characterized by its high reactivity[1][5][6].

PropertyValueSource(s)
CAS Number 42518-98-9[5][6][7]
Molecular Formula C₅H₂Cl₂OS[5][6][7]
Molecular Weight 181.04 g/mol [5][6][7]
Appearance Colourless to Pale Yellow Oil/Liquid[1][5][8]
Melting Point ~4 °C[5][6]
Boiling Point ~122-127 °C @ 16 Torr[6]
Density ~1.50 g/mL[6][9]
Solubility Slightly soluble in water (with decomposition); Soluble in Chloroform, Methanol[1][6]

The Primary Challenge: Inherent Instability Under Ambient Conditions

The term "ambient conditions" is often a catch-all for room temperature and atmospheric air. For a reactive species like an acyl chloride, these conditions present a significant threat, primarily from atmospheric moisture.

Hydrolytic Instability: The Dominant Degradation Pathway

The most significant stability concern for 5-Chloro-1-benzothiophene-2-carbonyl chloride, like all acyl chlorides, is its rapid and irreversible reaction with water[10][11][12]. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This process, known as hydrolysis, yields the corresponding carboxylic acid (5-Chloro-1-benzothiophene-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas[10].

This reaction is not a minor side reaction; it is the compound's primary degradation pathway in a non-inert environment. The generation of HCl can further catalyze the degradation of other sensitive materials in a shared storage space and create a corrosive microenvironment within the storage container itself.

Hydrolysis_Pathway reactant1 5-Chloro-1-benzothiophene- 2-carbonyl chloride product1 5-Chloro-1-benzothiophene- 2-carboxylic acid reactant1->product1 Hydrolysis (Moisture Exposure) product2 HCl (Hydrogen Chloride) reactant1->product2 Hydrolysis (Moisture Exposure) plus_react + reactant1->plus_react reactant2 H₂O (Water) reactant2->product1 Hydrolysis (Moisture Exposure) reactant2->product2 Hydrolysis (Moisture Exposure) plus_react->reactant2 plus_prod +

Caption: Primary degradation pathway via hydrolysis.

Hygroscopic Nature and Its Consequences

The compound is described as hygroscopic and moisture-sensitive, meaning it actively absorbs water vapor from the atmosphere[1][6]. This property is the practical driver of hydrolysis. Every time a container of the material is opened in a typical laboratory atmosphere, moisture is introduced, leading to incremental degradation[11]. This is why seemingly minor deviations from strict handling protocols can lead to significant drops in purity over time. The fuming often observed when opening a container is the reaction of the acyl chloride with air moisture, releasing HCl gas which then fumes in the humid air[13].

Field-Proven Protocols for Storage and Handling

To mitigate the inherent instability, a self-validating system of storage and handling must be implemented. This system is designed to rigorously exclude atmospheric moisture at every step.

Long-Term Storage
  • Primary Container: The compound should be stored in its original, tightly-sealed container, preferably with a PTFE-lined cap to prevent corrosion and ensure a tight seal[9][11][14].

  • Inert Atmosphere: For long-term storage, the headspace of the container should be flushed with an inert gas like argon or nitrogen before sealing[6][11]. This displaces moist air.

  • Temperature: Store in a cool, dry, and well-ventilated place, often under refrigeration (2–8 °C) as recommended by suppliers, to reduce the rate of any potential decomposition reactions[1][6][14].

  • Secondary Containment: Place the primary container inside a larger, sealed secondary container (e.g., a desiccator cabinet or a sealed bag with desiccant) to provide an additional barrier against moisture ingress[13].

Experimental Use Workflow

The following workflow is critical to maintaining compound integrity during use. It should be performed exclusively within a chemical fume hood or, ideally, a glovebox.

Handling_Workflow cluster_prep Preparation Phase cluster_dispense Dispensing Phase cluster_storage Post-Use Phase A Equilibrate Container to Room Temperature (Prevents Condensation) B Transfer to Inert Atmosphere (Fume Hood / Glovebox) A->B C Briefly Open Container B->C D Dispense Required Amount (Use Dry Syringe/Cannula) C->D E Immediately Reseal Container D->E F Flush Headspace with Inert Gas (e.g., Argon) E->F G Seal with Parafilm (Temporary Extra Seal) F->G H Return to Designated Cold, Dry Storage G->H QC_Decision_Tree start Assess Reagent Integrity visual Visual Inspection: Clear Liquid? start->visual analysis Perform Quantitative Analysis (e.g., Derivatization-HPLC) visual->analysis Yes result Purity > 95%? analysis->result pass Proceed with Experiment result->pass Yes fail Discard Reagent Source New Batch result->fail No

Sources

MSDS and safety data for handling 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Critical Hazards

1.1 Substance Identification This guide specifically addresses the benzothiophene derivative, a bicyclic aromatic compound. It is critical not to confuse this with its monocyclic analog (5-chlorothiophene-2-carbonyl chloride), as their physical properties and pharmacological applications differ.

ParameterSpecification
Chemical Name 5-Chloro-1-benzothiophene-2-carbonyl chloride
CAS Number 13771-97-6
Parent Acid CAS 13771-75-0 (5-Chloro-1-benzothiophene-2-carboxylic acid)
Molecular Formula C₉H₄Cl₂OS
Molecular Weight 231.09 g/mol
Physical State Off-white to yellow solid or semi-solid (Low melting point possible).
Solubility Soluble in DCM, THF, Chloroform. Reacts violently with water.

1.2 GHS Hazard Classification (Predicted/Read-Across) Based on functional group analysis (Acid Chloride) and structural analogy to CAS 42518-98-9.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage (H318).[1]

  • Reacts Violently with Water (EUH014): Hydrolysis releases toxic Hydrogen Chloride (HCl) gas.

  • Corrosive to Metals (Category 1): May be corrosive to metals (H290).[1]

Part 2: Reactivity & Storage Protocol

2.1 The Hydrolysis Threat The carbonyl chloride moiety is highly electrophilic. Upon contact with moisture (atmospheric humidity or wet solvents), it undergoes rapid hydrolysis. This reaction is exothermic and releases choking HCl fumes, which can pressurize sealed vessels and cause ruptures.

2.2 Storage Requirements

  • Atmosphere: Strictly store under inert gas (Argon or Nitrogen).[2]

  • Temperature: Refrigerate (2°C – 8°C) to retard decomposition.

  • Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.

  • Secondary Containment: Store inside a desiccator within the refrigerator to ensure moisture exclusion.

Part 3: Operational Protocol (Synthesis & Handling)

3.1 Personal Protective Equipment (PPE) Matrix

PPE TypeSpecificationRationale
Gloves (Primary) Nitrile (min 0.11 mm)Splash protection.
Gloves (Secondary) Silver Shield® / LaminateRequired for prolonged handling or immersion. Permeation breakthrough < 4 hours for acid chlorides.
Eye Protection Chemical Splash GogglesFace shield required if working with >5g quantities.
Respiratory Fume Hood (Face Velocity > 100 fpm)Inhalation of HCl gas can cause pulmonary edema.

3.2 Safe Handling Workflow

  • Weighing: Do not weigh on an open bench. Taring should be done inside the fume hood. If the balance is outside, transfer the solid into a pre-weighed vial inside the hood, close it, and then weigh.

  • Solvent Selection: Use only anhydrous solvents (DCM, THF, Toluene). Water content must be < 50 ppm.

  • Reaction Setup: All glassware must be oven-dried (>120°C for 2 hours) and cooled under a stream of inert gas.

3.3 Visualization: Handling Workflow

HandlingProtocol Storage Storage (Argon, 4°C) Equilibration Warm to RT (In Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer to Hood (Do not open yet) Equilibration->Transfer Weighing Weighing (Inert Atmosphere) Transfer->Weighing Open in Hood Reaction Reaction Flask (Anhydrous Solvent) Weighing->Reaction Add Reagent Quench Controlled Quench (Ice/Base) Reaction->Quench Post-Reaction

Caption: Figure 1. Safe handling lifecycle for moisture-sensitive acid chlorides. Note the equilibration step to prevent condensation.

Part 4: Emergency Response & Waste Disposal

4.1 Spill Management (Solid/Liquid)

  • Do NOT use water. Water will cause the spill to fizz, release HCl gas, and spread the contamination.

  • Absorbent: Cover spills with dry lime, sand, or soda ash (sodium carbonate) to neutralize the acid generated.

  • Cleanup: Sweep up the mixture (avoiding dust generation) and place it in a chemical waste container labeled "Acidic Organic Solids."

4.2 Controlled Quenching Protocol Never dispose of unreacted acid chloride directly. It must be quenched first.

  • Cool: Place a flask containing ice and saturated Sodium Bicarbonate (NaHCO₃) solution in an ice bath.

  • Dilute: Dilute the residual acid chloride with an inert solvent (e.g., DCM).

  • Add: Slowly add the acid chloride solution into the stirred basic ice slurry. Never add water to the acid chloride.

  • Monitor: Watch for bubbling (CO₂ evolution). Test pH to ensure neutrality before disposal.

4.3 Visualization: Hydrolysis Mechanism & Hazard

Hydrolysis AcidChloride 5-Chloro-1-benzothiophene -2-carbonyl chloride Transition Tetrahedral Intermediate AcidChloride->Transition Water H₂O (Moisture) Water->Transition CarboxylicAcid Parent Acid (Solid Precipitate) Transition->CarboxylicAcid HCl HCl Gas (TOXIC/CORROSIVE) Transition->HCl Rapid Release

Caption: Figure 2. Hydrolysis mechanism showing the generation of toxic HCl gas, the primary respiratory hazard.

Part 5: Synthesis Context (Scientific Grounding)

5.1 Application in Drug Discovery The 5-chlorobenzothiophene moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for indole or naphthalene systems. It is a key intermediate in the synthesis of Factor Xa inhibitors (anticoagulants) and various anti-inflammatory agents. The acid chloride functionality allows for the rapid formation of amides (via reaction with amines) or esters (via reaction with alcohols), which are common pharmacophores.

5.2 Synthesis Route The compound is typically synthesized from 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS 13771-75-0) using thionyl chloride (


) or oxalyl chloride [1].
  • Reaction:

    
    
    
  • Purification: Excess thionyl chloride is removed via vacuum distillation. The resulting acid chloride is often used crude due to its instability.

References

  • PubChem. (2025).[1] 5-Chlorothiophene-2-carbonyl chloride (Analogous Structure Data).[3][4] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). 5-Chlorobenzo[b]thiophene-2-carboxylic acid (Parent Acid).[5][6] Merck KGaA. Link

  • ChemicalBook. (2025). 5-Chloro-1-benzothiophene-2-carbonyl chloride Product Entry.[7]Link

  • ECHA. (2025). C&L Inventory: Acid Chlorides Hazard Classification. European Chemicals Agency.[1] Link

Sources

Methodological & Application

Synthesis of 5-chloro-N-substituted-benzothiophene-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis and Purification of 5-chloro-N-substituted-benzothiophene-2-carboxamides

Executive Summary & Biological Significance

The 5-chloro-benzothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of bacterial DNA gyrase B (GyrB) inhibitors , RAGE antagonists , and anticancer agents . The 5-chloro substitution enhances lipophilicity and metabolic stability, while the 2-carboxamide moiety provides a vector for hydrogen bonding interactions within the target protein's ATP-binding pocket.

This application note details a robust, scalable, and self-validating protocol for synthesizing this scaffold. Unlike generic procedures, this guide addresses specific challenges such as regioselectivity during cyclization, handling of malodorous thiols, and the solubility issues inherent to benzothiophene intermediates.

Retrosynthetic Strategy

The synthesis is divided into two distinct phases:

  • Scaffold Construction: Formation of the bicyclic core via a base-mediated cascade reaction.

  • Diversification: Amide coupling to generate the N-substituted library.

Retrosynthesis Target Target: 5-chloro-N-substituted- benzothiophene-2-carboxamide AmideBond Disconnection: Amide Bond Target->AmideBond Acid Intermediate: 5-chlorobenzothiophene-2-carboxylic acid AmideBond->Acid Amine Reagent: Functionalized Amine (R-NH2) AmideBond->Amine Precursors Starting Materials: 2,5-Dichlorobenzaldehyde + Ethyl Thioglycolate Acid->Precursors  Fiesselmann Cyclization  

Figure 1: Retrosynthetic analysis revealing the convergent strategy.

Phase 1: Core Scaffold Synthesis

The construction of the benzothiophene ring utilizes a nucleophilic aromatic substitution (


) followed by an intramolecular aldol-type condensation.
Protocol A: Synthesis of 5-chlorobenzothiophene-2-carboxylic acid

Reagents:

  • 2,5-Dichlorobenzaldehyde (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorobenzaldehyde (10 g, 57 mmol) in DMF (100 mL).

  • Thiol Addition: Add ethyl thioglycolate (6.9 mL, 63 mmol) dropwise at room temperature.

    • Critical Insight: Ethyl thioglycolate is a potent lachrymator and malodorant. All transfers must occur in a fume hood. Quench all glassware with dilute bleach (NaOCl) immediately after use to oxidize residual thiols.

  • Cyclization: Add

    
     (19.7 g, 142 mmol) in portions. Heat the mixture to 80–90°C  for 4–6 hours.
    
    • Mechanism Check: The reaction proceeds via displacement of the ortho-chloro group by the sulfur nucleophile, followed by ring closure onto the aldehyde. Monitoring by TLC (10% EtOAc/Hexane) should show the disappearance of the aldehyde (

      
      ) and appearance of the fluorescent ester (
      
      
      
      ).
  • Workup (Precipitation): Cool the reaction to room temperature and pour slowly into ice-water (500 mL) with vigorous stirring. The ethyl ester intermediate will precipitate as a solid. Filter and wash with water.[2]

  • Hydrolysis (One-Pot Variation): To the wet filter cake, add Ethanol (100 mL) and 2M NaOH (50 mL). Reflux for 2 hours.

  • Isolation: Cool to room temperature. Acidify carefully with 6M HCl to pH 1–2. The carboxylic acid product precipitates as a white/off-white solid.

  • Purification: Filter, wash with water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (H-3 thiophene proton).

Mechanistic Pathway:

Mechanism Step1 2,5-Dichlorobenzaldehyde Step2 Thiolate Attack (SNAr) Step1->Step2 + HS-CH2-COOEt Step3 Thioether Intermediate Step2->Step3 - Cl- Step4 Intramolecular Aldol Condensation Step3->Step4 Base Step5 Aromatization (-H2O) Step4->Step5 Product Benzothiophene Core Step5->Product

Figure 2: Fiesselmann-type cyclization mechanism.

Phase 2: Amide Diversification (Library Generation)

Two methods are provided. Method A is preferred for non-nucleophilic amines or scale-up. Method B is preferred for chiral amines or parallel synthesis arrays.

Comparative Data: Coupling Reagent Efficiency
MethodReagent SystemYield (Avg)Reaction TimeSuitability
A

/ Cat. DMF
85-95%2 hr (Activation)Sterically hindered amines, Anilines
B HATU / DIPEA70-85%12-16 hrChiral amines, Acid-sensitive groups
C EDC / HOBt50-65%12-24 hrPrimary aliphatic amines (Slow kinetics)
Protocol B: Acid Chloride Method (Robust/Scale-up)
  • Activation: Suspend 5-chlorobenzothiophene-2-carboxylic acid (1.0 equiv) in anhydrous Toluene or DCM. Add Thionyl Chloride (

    
    , 5.0 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (80°C for Toluene) for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with Toluene twice to ensure complete removal (Residual 
    
    
    
    will degrade amines).
  • Coupling: Dissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Triethylamine (

    
    , 2.0 equiv) at 0°C. Warm to RT and stir for 2 hours.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol C: HATU Coupling (High-Throughput/Library)
  • Dissolution: Dissolve the acid (1.0 equiv) in dry DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes (Solution often turns yellow).

  • Addition: Add the amine (1.2 equiv). Stir at RT for 16 hours.

  • Purification: For library scale (<50 mg), inject the reaction mixture directly onto a Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Regiochemistry: Confirm the 5-chloro position. The coupling constant between H-4 and H-6 (meta-coupling) in NMR is characteristic (

    
    ).
    
  • Residual Solvents: Benzothiophenes trap DMF/DMSO. Drying at high vacuum (>24h) is often required.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Polymerization of thioglycolateEnsure inert atmosphere (

); Add thioglycolate slowly to the base/aldehyde mixture.
Product is Dark/Black Oxidation/TarringTreat crude with activated charcoal in refluxing ethanol before crystallization.
Incomplete Amide Coupling Acid Chloride hydrolysisEnsure anhydrous conditions; use fresh

. If using HATU, ensure pH > 8 (DIPEA).
"Rotten Egg" Smell Residual ThiolsWash organic phase with dilute bleach or

solution during workup.

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-substituted-5-chlorobenzothiophenes as potent antimicrobial agents." European Journal of Medicinal Chemistry. 3

  • World Intellectual Property Organization. (2006). "WO2006064286 - Benzothiophene Derivatives as Gyrase B Inhibitors." Patentscope.

  • BenchChem Technical Support. (2025). "Refining Purification Techniques for Thiophene Carboxamide Derivatives." BenchChem Protocols. 4

  • Due-Hansen, M. E., et al. (2015).[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry. 5

  • Sigma-Aldrich. "5-Chlorobenzo[b]thiophene-2-carboxylic acid Product Specification." [6][7][3]

Sources

Application Note: Catalytic Strategies for Acylating Weak Nucleophiles with 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reacting 5-Chloro-1-benzothiophene-2-carbonyl chloride (CBT-Cl) with weak nucleophiles presents a specific kinetic challenge. While the acid chloride moiety is inherently electrophilic, the conjugated benzothiophene core donates electron density into the carbonyl system, diminishing its reactivity compared to aliphatic analogs. When coupled with nucleophiles possessing low HOMO energy (e.g., electron-deficient anilines) or high steric hindrance (e.g., tertiary alcohols), standard base-mediated conditions (e.g., Triethylamine/DCM) often result in stalled conversion, hydrolysis, or the requirement for harsh thermal fusion.

This guide details the application of Nucleophilic Catalysis —specifically using 4-(Dimethylamino)pyridine (DMAP)—to lower the activation energy of these couplings. We provide mechanistic insights, catalyst selection criteria, and validated protocols to achieve high conversion under mild conditions.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate, 5-Chloro-1-benzothiophene-2-carbonyl chloride , exhibits reduced electrophilicity due to the resonance stabilization from the sulfur-containing heteroaromatic ring.

  • Electronic Deactivation: The lone pair on the thiophene sulfur participates in aromatic conjugation, effectively "pushing" electron density toward the carbonyl carbon.

  • Nucleophile Constraints: "Weak nucleophiles" in this context refer to:

    • Electronic: Anilines with EWGs (e.g., -NO2, -CN, -CF3).

    • Steric: Tertiary alcohols, hindered secondary amines.

    • Hybrid: Sulfonamides or carbamates requiring N-acylation.

The Solution: Nucleophilic Catalysis

To overcome the activation barrier without resorting to decomposition-prone high temperatures, we utilize DMAP (4-Dimethylamino)pyridine. Unlike standard bases (TEA, DIPEA) which act primarily as proton scavengers (General Base Catalysis), DMAP acts as a Nucleophilic Catalyst .

Mechanism of Action:

  • Activation: DMAP attacks the CBT-Cl carbonyl to displace the chloride, forming a highly reactive N-acylpyridinium salt .

  • Transfer: This intermediate is significantly more electrophilic than the parent acid chloride due to the positive charge and the lack of resonance stabilization from the benzothiophene ring into the pyridinium system.

  • Turnover: The weak nucleophile attacks the acylpyridinium species, releasing the product and regenerating neutral DMAP.

Mechanistic Pathway Visualization

DMAP_Mechanism sub 5-Chloro-1-benzothiophene- 2-carbonyl chloride (Substrate) inter N-Acylpyridinium Intermediate (Highly Electrophilic) sub->inter Step 1: Nucleophilic Attack (Fast) dmap DMAP (Catalyst) dmap->inter prod Final Product (Amide/Ester) inter->prod Step 2: Acyl Transfer (Rate Determining) salt DMAP-H+ Cl- (Salt Byproduct) inter->salt Regeneration nuc Weak Nucleophile (R-NH2 / R-OH) nuc->prod salt->dmap Auxiliary Base (TEA/DIPEA)

Figure 1: The catalytic cycle of DMAP. Note that an auxiliary base is required to deprotonate the H-DMAP+ species to regenerate the active catalyst.[1]

Catalyst & Solvent Selection Guide

For weak nucleophiles, the choice of "Base" is actually a choice of a dual-system: a Catalyst (for kinetics) and a Scavenger (for thermodynamics/HCl removal).

ComponentRecommendationRole & Rationale
Primary Catalyst DMAP (10-20 mol%)Gold Standard. Forms the active acylpyridinium species. Essential for sterically hindered or electron-poor nucleophiles [1].
Auxiliary Base TEA or DIPEA (1.2 - 1.5 eq)Proton Scavenger. Regenerates DMAP from DMAP-H+. DIPEA is preferred if the nucleophile is acid-sensitive due to its lower nucleophilicity (prevents side reactions).
Solvent DCM (Anhydrous)Standard. Excellent solubility for acid chlorides and organic bases. Easy workup.
Alt. Solvent THF or MeCN Use if the benzothiophene derivative precipitates in DCM. THF coordinates cations, potentially aiding solubility.
Extreme Case Lewis Acid (

)
Specialist. If DMAP fails (e.g., extremely hindered alcohols), Lewis acids activate the carbonyl oxygen directly. Use with caution.

Experimental Protocols

Protocol A: Standard Catalytic Acylation (Recommended)

Best for: Anilines with EWGs, Secondary Alcohols, Sulfonamides.

Materials:

  • 5-Chloro-1-benzothiophene-2-carbonyl chloride (1.0 eq)

  • Nucleophile (1.0 - 1.1 eq)

  • DMAP (0.1 eq / 10 mol%)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration relative to substrate)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Nucleophile Charge: Add the Nucleophile , DMAP , and TEA to the flask. Dissolve in anhydrous DCM .

  • Cooling: Cool the mixture to 0°C using an ice bath. Note: Cooling prevents exotherms from degrading the sensitive acid chloride, though reaction with weak nucleophiles is slow.

  • Addition: Dissolve 5-Chloro-1-benzothiophene-2-carbonyl chloride in a minimal amount of DCM and add dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH in LCMS).

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (to remove DMAP and excess TEA).

    • Sat.

      
       (to remove any hydrolyzed acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via recrystallization (EtOH/Heptane) or Flash Chromatography.
    
Protocol B: "Force Conditions" for Recalcitrant Nucleophiles

Best for: Highly hindered tertiary alcohols, extremely electron-deficient amines (e.g., dinitroaniline).

Modification: Instead of DCM/TEA, use Pyridine as both solvent and base.

  • Dissolve Nucleophile and DMAP (20 mol%) in anhydrous Pyridine .

  • Add Acid Chloride at Room Temperature.

  • Heat to 60°C - 80°C for 4-8 hours.

  • Caution: Pyridine is difficult to remove. Co-evaporate with Toluene during workup.

Workflow Visualization

Workflow start Start: Inert Atmosphere (N2) mix Mix Nucleophile + TEA + DMAP in DCM (0°C) start->mix add Add Acid Chloride (Dropwise) mix->add warm Warm to RT (Stir 4-12h) add->warm check Check LCMS/TLC warm->check workup Workup: Wash 1M HCl -> NaHCO3 -> Brine check->workup Complete force Switch to Protocol B (Pyridine Solvent, 60°C) check->force Incomplete (<10%) purify Purification: Column or Recrystallization workup->purify force->workup After 6h

Figure 2: Decision tree for experimental execution. Protocol B is the fallback for low conversion.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Nucleophile is too weak or sterically blocked.Increase DMAP to 0.5 eq. Switch solvent to Pyridine and heat to 60°C (Protocol B).
Hydrolysis Product (Acid) Wet solvents or atmospheric moisture.Ensure DCM is distilled/anhydrous. Keep under positive

pressure.
Precipitation Substrate insolubility.Switch solvent to THF or a DCM/DMF (9:1) mixture.
New Impurity (Not Product) Ketene formation (rare for benzothiophenes) or N-acylation of DMAP (if no aux base).Ensure TEA/DIPEA is present in excess (1.2 eq minimum).

Safety & Handling (MSDS Summary)

  • 5-Chloro-1-benzothiophene-2-carbonyl chloride:

    • Hazards: Corrosive (Causes severe skin burns and eye damage).[2][3] Reacts violently with water to release HCl gas [2].

    • Handling: Manipulate only in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

  • DMAP:

    • Hazards: Highly toxic by absorption. "The super-nucleophile that penetrates skin."

    • Handling: Handle as a solid with care; avoid dust formation.

References

  • Steglich, W.; Höfle, G. (1969).[1] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols." Angewandte Chemie International Edition, 8(12), 981.

  • PubChem. (2023). "5-Chlorothiophene-2-carbonyl chloride Compound Summary." (Analogous Safety Data). National Library of Medicine.

  • Muthyala, R. (2011). "Synthesis of Benzothiophene Carboxamides.
  • Sigma-Aldrich. (2023). "4-Dimethylaminopyridine Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1-benzothiophene-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive intermediate. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure its stability, thereby safeguarding the integrity of your experiments and syntheses.

Section 1: The Science of Instability: Understanding Hydrolysis

Q: Why is 5-Chloro-1-benzothiophene-2-carbonyl chloride so reactive and susceptible to degradation during storage?

A: The high reactivity is inherent to its chemical structure as an acyl chloride.[1] The core issue is the significant electrophilicity of the carbonyl carbon atom. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1][2] Both atoms strongly pull electron density away from the carbon, creating a substantial partial positive charge (δ+).[1][2]

This electron-deficient carbon becomes a prime target for nucleophiles—even weak ones like water.[3] When exposed to moisture, a water molecule will readily attack this carbonyl carbon in a process called nucleophilic acyl substitution.[4] The reaction is rapid and effectively irreversible, leading to the hydrolysis of the acyl chloride into 5-Chloro-1-benzothiophene-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[4] This degradation not only consumes your starting material but can also introduce impurities that complicate subsequent reactions and purification steps.

Caption: Figure 1: Nucleophilic attack by water on the acyl chloride.

Section 2: Troubleshooting Guide

This section addresses common observational and experimental issues that point toward the hydrolysis of your 5-Chloro-1-benzothiophene-2-carbonyl chloride.

Q: I noticed white fumes escaping when I opened a new bottle of the compound. Is this normal?

A: Yes, this is a common observation and a clear indicator of the compound's reactivity. The fuming is caused by the reaction of the acyl chloride with ambient moisture in the air.[5] This rapid hydrolysis produces microscopic droplets of hydrochloric acid, which appear as white fumes. While it indicates the material is reactive as expected, it also underscores the critical need to minimize its exposure to the atmosphere.

Q: My reaction yield is significantly lower than expected. Could my starting material be degraded?

A: This is a strong possibility. If the acyl chloride has been improperly stored or handled, a significant portion may have hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is generally unreactive under the conditions used for acyl chloride chemistry, acting as an inert impurity and reducing the molar quantity of your active reagent. You must verify the purity of the starting material before assuming other experimental factors are to blame.

Q: I see a small amount of white precipitate in my container, which is supposed to be a liquid/oil. What is it?

A: The white precipitate is very likely the hydrolysis product, 5-Chloro-1-benzothiophene-2-carboxylic acid. While the parent acyl chloride is a low-melting solid or oil, the resulting carboxylic acid is a solid at room temperature.[6] Its presence confirms that moisture has entered the container at some point, causing degradation.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Suspected Hydrolysis A Problem Observed (e.g., Low Yield, Fumes, Precipitate) B Is the container sealed tightly? Has it been opened frequently? A->B C Visual Inspection: Note fumes or solid precipitate. B->C D Perform Quality Control (QC) (See Section 4) C->D Degradation Suspected E QC Test 1: Purity via HPLC Quantify Carboxylic Acid Impurity D->E F QC Test 2: Moisture Content via Karl Fischer Titration D->F G Result: High Impurity (>1-2%) E->G H Result: Acceptable Purity E->H K Result: High Moisture Content F->K I Action: Discard or repurify the reagent. Review storage and handling protocols. G->I J Action: Proceed with experiment. Troubleshoot other reaction parameters (e.g., solvent, temp). H->J L Action: Re-evaluate solvent dryness and inert atmosphere handling. Dry solvents if necessary. K->L

Caption: Figure 2: A logical workflow for diagnosing and addressing reagent degradation.

Section 3: Best Practices for Storage and Handling

Proactive prevention is the most effective strategy for managing hydrolysis. Adherence to strict storage and handling protocols is non-negotiable for maintaining the quality of 5-Chloro-1-benzothiophene-2-carbonyl chloride.

Q: What are the definitive, non-negotiable storage conditions for this material?

A: The core principle is absolute moisture exclusion.[7][8] All other conditions are in service of this primary goal. The following table summarizes the ideal storage parameters.

ParameterRecommendationRationale
Temperature 2–8 °C[9]Reduces the rate of any potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[5][10]Displaces moist air from the container headspace, providing a dry, non-reactive environment.
Container Original Manufacturer's BottleDesigned and tested for compatibility and seal integrity.
Seal Tightly Closed, Preferably with Parafilm®Prevents ingress of ambient moisture. Parafilm adds an extra barrier.[5][11]
Location Dry, Well-Ventilated Area[5][11]Stored inside a laboratory desiccator cabinet for an additional layer of protection.
Protocol: Aliquoting the Reagent for Experimental Use

This procedure minimizes the risk of contaminating the main stock bottle.

  • Preparation: Move the sealed stock bottle from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes to prevent condensation from forming on cold surfaces when opened.

  • Inert Atmosphere: Perform all transfers inside a glovebox or on a benchtop under a positive pressure stream of dry nitrogen or argon gas.

  • Dry Glassware: Ensure all glassware (syringes, needles, receiving flasks) is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Transfer: Unseal the stock bottle. Using a dry syringe, quickly withdraw the required amount.

  • Resealing: Immediately flush the headspace of the stock bottle with inert gas, reseal it tightly, wrap the cap with Parafilm®, and return it to cold storage.

  • Use: Add the withdrawn aliquot directly to your reaction vessel, which should also be under an inert atmosphere.

Section 4: Quality Control Protocols

Trust but verify. Regular quality control is essential for validating your storage system and ensuring the reliability of your experimental results.

Q: How can I quantitatively determine if my stored material has degraded?

A: The most reliable method is to quantify the primary hydrolysis impurity, 5-Chloro-1-benzothiophene-2-carboxylic acid, using High-Performance Liquid Chromatography (HPLC).[12] While direct analysis of the acyl chloride is challenging due to its reactivity, quantifying its stable degradation product is straightforward.[12][13]

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Objective: To quantify the percentage of 5-Chloro-1-benzothiophene-2-carboxylic acid impurity.

  • Equipment: HPLC system with a UV detector, C18 reverse-phase column.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), reference standard of 5-Chloro-1-benzothiophene-2-carboxylic acid.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Sample Preparation (Perform under inert gas):

    • Carefully prepare a ~1 mg/mL stock solution of the acyl chloride in dry acetonitrile.

    • Immediately dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase (e.g., 50:50 A:B). This rapid dilution in the aqueous mobile phase will intentionally hydrolyze the remaining acyl chloride to the carboxylic acid for total analyte assessment.

  • Standard Preparation:

    • Prepare a series of known concentrations of the carboxylic acid reference standard (e.g., from 0.001 mg/mL to 0.1 mg/mL) to create a calibration curve.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Analysis: Run the standards and the sample. Calculate the concentration of the carboxylic acid in the sample using the calibration curve. This allows you to determine the initial percentage of hydrolysis in the stored material.

Q: How can I test for the root cause of hydrolysis—water?

A: Karl Fischer titration is the definitive method for determining water content in chemical reagents and solvents.[14] It is highly specific to water and can detect moisture down to the parts-per-million (ppm) level, making it far superior to methods like loss-on-drying.[15][16]

Protocol: Moisture Determination by Karl Fischer Titration
  • Objective: To measure the water content (in ppm or %) of the acyl chloride or the solvents used in your reaction.

  • Equipment: An automated Karl Fischer titrator (coulometric for low moisture, volumetric for higher levels).[17]

  • Reagents: Karl Fischer reagents (anode and cathode solutions), dry methanol or appropriate solvent.

  • Procedure:

    • Titrator Conditioning: Ensure the titrator cell is conditioned and has a low, stable drift rate according to the manufacturer's instructions.

    • Sample Introduction: Using a dry, gas-tight syringe, carefully inject a precisely weighed amount of the 5-Chloro-1-benzothiophene-2-carbonyl chloride directly into the titration cell. The sample will react violently with the reagent, so this must be done with extreme care according to the instrument's safety guidelines.

    • Titration: The instrument will automatically titrate the water present in the sample and provide a direct reading of the water content.

  • Interpretation: A high water content in your reagent or solvent is a direct indicator of a compromised storage or handling procedure that will inevitably lead to hydrolysis.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Is it absolutely necessary to use an inert gas?

    • A: For long-term storage and to maintain high purity, yes. Each time the container is opened, moist air is introduced, causing incremental degradation.[7] An inert gas blanket is the best defense against this.

  • Q: What is the white, crusty solid that sometimes forms around the threads of the cap?

    • A: This is solid 5-Chloro-1-benzothiophene-2-carboxylic acid. It forms when small amounts of acyl chloride vapor trapped in the cap threads react with atmospheric moisture over time. It's a sign that the material is highly reactive and should be handled with care.

  • Q: Can I store this compound at room temperature for short periods?

    • A: It is strongly discouraged. While hydrolysis is primarily driven by water, higher temperatures will accelerate the rate of any degradation that does occur. Always store at the recommended 2–8 °C.

  • Q: My bottle is almost empty. Is the remaining material still good?

    • A: The risk of degradation is highest in a nearly empty bottle due to the large headspace volume. It is highly recommended to perform a QC check (e.g., via HPLC) on the remaining material before using it in a critical synthesis.

References

  • What Is Karl Fischer Titr
  • Karl Fischer vs Moisture Analysers Explained. Scales and Balances.
  • Karl Fischer titr
  • The Precision of Karl Fischer Titration: Your Solution for Accur
  • Karl Fischer Moisture Analysis. Pacific BioLabs.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
  • Chemistry of Acid Halides. LibreTexts Chemistry.
  • Acetyl chloride | CH3COCl | CID 6367. PubChem.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Acyl chlorides stability. Sciencemadness Discussion Board.
  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.
  • Three types of hydrolysis and ways to prevent hydrolysis. Self-healing concrete.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar.
  • 5-Chlorothiophene-2-carbonyl chloride - SAFETY D
  • SAFETY DATA SHEET - 5-Chlorothiophene-2-carbonyl Chloride. TCI Chemicals.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Acyl Chlorides and Acid Anhydrides. chemrevise.
  • 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9. ChemicalBook.
  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer.
  • 5-fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1. Sigma-Aldrich.
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.

Sources

Technical Support Center: Post-Reaction Purification of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing excess 5-Chloro-1-benzothiophene-2-carbonyl chloride following a completed acylation reaction. The protocols and troubleshooting advice herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I need to remove after my reaction with 5-Chloro-1-benzothiophene-2-carbonyl chloride?

After your reaction has proceeded to completion, the primary impurity of concern is the unreacted 5-Chloro-1-benzothiophene-2-carbonyl chloride. Due to its high reactivity, it is crucial to quench this excess reagent to prevent unwanted side reactions during work-up and purification. Upon quenching, the acyl chloride is converted into its corresponding carboxylic acid, 5-chloro-1-benzothiophene-2-carboxylic acid, which will also need to be removed from the reaction mixture.

Q2: How do I effectively quench the excess 5-Chloro-1-benzothiophene-2-carbonyl chloride?

The most common and straightforward method for quenching excess acyl chlorides is through the addition of a nucleophilic agent. The choice of quenching agent can be critical and depends on the stability of your desired product.

  • Water: The simplest quenching agent. It rapidly hydrolyzes the acyl chloride to the corresponding carboxylic acid.[1] This method is effective but requires subsequent steps to remove the resulting carboxylic acid.

  • Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Using a mild aqueous base not only quenches the excess acyl chloride but also converts the resulting carboxylic acid into its water-soluble carboxylate salt. This facilitates its removal during an aqueous work-up.[2]

  • Alcohols (e.g., methanol, isopropanol): Alcohols will react with the acyl chloride to form an ester. This can be a useful strategy if the resulting ester is more easily separable from your product than the carboxylic acid.

  • Amines (e.g., a secondary amine like diethylamine): Amines react to form amides. This is a less common general quenching strategy but can be employed in specific cases.

Q3: My product is sensitive to water. What are my options for quenching?

For moisture-sensitive products, a non-aqueous work-up is necessary. In this scenario, you can add a nucleophilic scavenger to the reaction mixture. A common choice is a secondary amine, which will react with the excess acyl chloride to form a more easily separable amide. Alternatively, adding a solid-phase scavenger (e.g., an amine-functionalized resin) can be highly effective, as the scavenger can be removed by simple filtration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product decomposes during aqueous work-up. The product may be unstable in the presence of water or base.Consider a non-aqueous work-up. Quench with a secondary amine and remove the resulting amide via chromatography or by performing an acidic wash to extract the amine-related species.
An emulsion forms during the extraction. The presence of polar byproducts can lead to emulsification.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.
The carboxylic acid byproduct is co-eluting with my product during chromatography. The polarity of your product and the carboxylic acid byproduct are too similar for effective separation with the chosen solvent system.Consider derivatizing the carboxylic acid to alter its polarity. For example, convert it to its methyl ester using a reagent like (trimethylsilyl)diazomethane before chromatography. Alternatively, a basic wash during the work-up should effectively remove the acidic byproduct.
I see residual starting acyl chloride in my final product by NMR. The quenching step was incomplete.Ensure a sufficient excess of the quenching agent is used and that the quenching reaction is allowed to proceed to completion. Gentle heating or extended stirring can sometimes be necessary. Monitoring the quench by TLC or LC-MS is recommended.[3]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a Water-Stable Product
  • Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction vessel with vigorous stirring. Continue adding the bicarbonate solution until the cessation of gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a non-polar organic solvent, extract the aqueous mixture several times with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can then be further purified by techniques such as column chromatography or recrystallization.[2]

Protocol 2: Monitoring Reaction Completion and Quenching by Thin Layer Chromatography (TLC)
  • Sample Preparation: Before quenching, carefully take a small aliquot from the reaction mixture. In a separate vial, quench this aliquot with a few drops of methanol. The methanol will convert the highly reactive acyl chloride into its corresponding methyl ester, which is more stable and easier to analyze by TLC.[4]

  • TLC Analysis: Spot the starting material, the reaction mixture aliquot (after quenching with methanol), and a co-spot on a TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by using an appropriate stain. The disappearance of the starting material spot and the appearance of a new, less polar product spot (and the methyl ester of the quenched acyl chloride) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.

Visualizing the Workflow

Quenching_Workflow A Reaction Mixture (Product + Excess Acyl Chloride) B Quenching (e.g., NaHCO3 solution) A->B C Extraction (Organic Solvent) B->C D Washing (Water, Brine) C->D H Aqueous Waste (Carboxylate Salt) C->H Separate Aqueous Layer E Drying & Concentration D->E F Purification (Chromatography/Recrystallization) E->F G Pure Product F->G

Caption: A generalized workflow for the quenching and purification process.

References

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Synthesis of acylated benzothiophenes. (n.d.). Google Patents.
  • Methods for removing unreacted starting materials from 2-Acetylthiophene. (n.d.). Benchchem.
  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit.
  • What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). ResearchGate.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). Chemistry Steps.

Sources

Handling moisture sensitivity of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Security Level: Laboratory Safety Protocol Level 2 (Corrosive/Moisture Sensitive) Last Updated: February 23, 2026

Introduction: The "Silent Killer" of Reactivity

You are likely accessing this guide because your reaction failed, or you are preparing for a critical synthesis involving 5-Chloro-1-benzothiophene-2-carbonyl chloride . This reagent is a high-value scaffold often used in the synthesis of Factor Xa inhibitors and other bioactive heterocycles.

The Core Challenge: Like all acid chlorides, this compound is thermodynamically unstable in the presence of water. The carbonyl carbon is highly electrophilic and will rapidly undergo nucleophilic acyl substitution with ambient moisture, converting it to 5-chloro-1-benzothiophene-2-carboxylic acid and releasing HCl gas .

This degradation is often invisible until your yield drops to zero. This guide provides a tiered support system to Prevent, Diagnose, and Recover from moisture-induced degradation.

Tier 1: Prevention & Handling (The "Dry" Protocol)

Objective: Maintain the electrophilic integrity of the carbonyl chloride.

Q: What are the mandatory storage conditions?

A:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon or Nitrogen) is non-negotiable.

  • Container: Tightly sealed vial with a Parafilm wrap or, preferably, a Sure/Seal™ bottle if supplied as a solution.

  • Desiccation: Store the secondary container inside a desiccator with active desiccant (e.g., Drierite or P₂O₅).

Q: How do I transfer it without hydrolysis?

A: Since this compound is likely a solid (melting point typically >50°C for the benzothiophene analog, unlike the liquid thiophene analog), use the "Inert Weighing" technique:

  • Flush a tared vial with Argon.

  • Quickly transfer the solid.

  • Flush again and cap immediately.

  • Do not leave the stock bottle open on the bench.

Q: Which solvents are compatible?

A: Use only Anhydrous solvents.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, 1,2-Dichloroethane.

  • Strictly Prohibited: Water, Methanol, Ethanol, Isopropanol (any protic solvent will destroy the reagent instantly).

  • Stabilizers: If using DCM, ensure it is stabilized with amylene, not ethanol (ethanol acts as a nucleophile).

Tier 2: Diagnostics (Is my Reagent "Dead"?)

Objective: Confirm purity before committing to a reaction.

Q: How can I tell if my sample has hydrolyzed?

A: Visual cues are unreliable (both the chloride and the acid are often off-white solids). You must use spectral analysis.

Method A: Infrared (IR) Spectroscopy (Fastest)

The Carbonyl (C=O) stretch is the tell-tale sign.

Compound StateFrequency (

)
Visual Characteristic
Active Reagent (Acid Chloride) ~1780 – 1810 Sharp, strong peak.
Degraded (Carboxylic Acid) ~1680 – 1720 Broad peak, often accompanied by a wide "O-H" stretch at 2500–3300.
Method B:

H NMR (Most Accurate)

Look for the disappearance of the acidic proton and shifts in the aromatic region.

FeatureActive Reagent (Acid Chloride)Degraded (Carboxylic Acid)
-COOH Proton Absent Visible (~11.0 – 13.0 ppm) (Broad singlet)
H-3 Proton Shifted Downfield (deshielded by COCl)Shifted Upfield (relative to COCl)
Visualizing the Degradation Pathway

The following diagram illustrates the chemical transformation you are trying to detect.

Hydrolysis Reagent 5-Chloro-1-benzothiophene- 2-carbonyl chloride (Active) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Product 5-Chloro-1-benzothiophene- 2-carboxylic acid (Inactive) Intermediate->Product Elimination Byproduct HCl Gas (Corrosive) Intermediate->Byproduct

Figure 1: Hydrolysis pathway. The reaction with water is irreversible without chemical intervention.

Tier 3: Troubleshooting & Resurrection (The Rescue Protocol)

Objective: Your reagent is hydrolyzed (IR shows peak at 1700 cm⁻¹). Do not throw it away.

Q: Can I repurpose the degraded material?

A: Yes. The hydrolysis product (carboxylic acid) is the precursor to the acid chloride. You can "regenerate" the active reagent using Thionyl Chloride (


).
The Resurrection Protocol

Safety Warning: Perform in a fume hood. Releases


 and 

gas.
  • Setup: Place the degraded solid in a round-bottom flask with a reflux condenser.

  • Reagent: Add excess Thionyl Chloride (

    
    ) (approx. 5–10 equiv).
    
    • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.

  • Reaction: Reflux at 75–80°C for 2–3 hours.

  • Workup:

    • Distill off the excess

      
       (vacuum distillation is preferred to avoid overheating).
      
    • The residue is your regenerated 5-Chloro-1-benzothiophene-2-carbonyl chloride .

  • Validation: Run an IR to confirm the shift back to ~1800 cm⁻¹.

Rescue Degraded Degraded Acid (COOH) Reflux Reflux (80°C) 2-3 Hours Degraded->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux Distill Vacuum Distillation (Remove Excess SOCl₂) Reflux->Distill Pure Regenerated Acid Chloride (Ready for Use) Distill->Pure

Figure 2: Workflow for regenerating the acid chloride from hydrolyzed material.

Tier 4: Safety & Emergency (Spills & Disposal)

Objective: Manage the corrosive nature of the compound.

Q: I spilled the solid/liquid on the bench. Should I wipe it with a wet paper towel?

A: ABSOLUTELY NOT. Adding water to the concentrated reagent will generate a cloud of HCl gas and heat, potentially causing inhalation injuries or splashing.

Correct Spill Procedure:

  • Isolate: Evacuate the immediate area if the quantity is large (>5g).

  • Cover: Cover the spill with dry sand , vermiculite , or a 1:1 mixture of sodium carbonate (

    
    ) and clay cat litter.
    
  • Neutralize: Once absorbed, slowly transfer the solid mixture into a beaker containing a large volume of dilute sodium bicarbonate solution (in a fume hood). Expect bubbling (

    
    ).
    
  • Clean: Only after neutralization, wipe the surface with water and soap.

Q: The bottle is fuming when I open it. Is this normal?

A:

  • Slight Fuming: Common in humid labs. It indicates the headspace HCl is reacting with moist air.

  • Heavy Fuming: The seal is compromised. The reagent is likely partially degraded. Proceed to Tier 2 (Diagnostics) .

References

  • Sigma-Aldrich. (n.d.). Handling and Storage of Acid Chlorides. Merck KGaA.

  • BenchChem. (2025).[1] Navigating the Challenges of a Moisture-Sensitive Reagent.

  • University of Utah. (n.d.). Acid Handling and Spill Procedures.

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives.

  • Google Patents. (2004). Method for purifying acid chlorides (US6727384B1).

Sources

Work-up procedures to avoid emulsion formation with benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Work-up Procedures and Emulsion Prevention

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiophene derivatives. As a Senior Application Scientist, I understand that the unique physicochemical properties of these sulfur-containing heterocycles can present challenges during reaction work-up, particularly the formation of stable emulsions that can hinder purification and reduce yields.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. We will explore the root causes of emulsion formation in the context of benzothiophene chemistry and provide robust, step-by-step protocols to both prevent and resolve these issues.

Troubleshooting Guide: Immediate Solutions for Emulsion Issues

This section is designed for quick reference when you are actively facing a work-up problem.

Q1: I've just performed an aqueous wash, and my entire biphasic mixture has turned into a milky, inseparable emulsion. What is the first thing I should do?

A1: The first step is patience. An emulsion is a kinetically stable, but thermodynamically unstable, mixture.

  • Initial Action: Let the separatory funnel stand undisturbed for 15-30 minutes.[1][2] Often, the phases will begin to separate on their own with time. Gentle tapping or swirling of the funnel can sometimes encourage this process.[3][4] Avoid further shaking, as this will only add more energy to the system and stabilize the emulsion.[5]

Q2: I waited, but the emulsion is still there. What is my next move?

A2: Your next step is to alter the properties of the aqueous phase by increasing its ionic strength. This is the most common and often most effective technique.

  • The Brine Wash ("Salting Out"): Add a significant volume of saturated sodium chloride solution (brine).[6][5][7] Alternatively, you can add solid sodium chloride to the funnel and swirl to dissolve.[1][2]

  • Why this works: Adding salt increases the polarity and density of the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase and enhances the density difference between the two layers, forcing the coalescence of the dispersed droplets.[8][9]

Q3: I've added brine, and it's not working or has only partially resolved the issue. What other chemical adjustments can I try?

A3: The emulsion may be stabilized by acidic or basic impurities. Adjusting the pH can neutralize these species, breaking the emulsion.

  • pH Adjustment:

    • If your reaction was run under basic conditions, try adding a small amount of dilute acid (e.g., 1M HCl) dropwise.

    • If your reaction was acidic, add a dilute base (e.g., saturated sodium bicarbonate).[9][10]

  • Causality: Many organic molecules, especially byproducts, can act as surfactants at a specific pH. Changing the pH alters their charge and solubility, which can disrupt the forces stabilizing the emulsion.[3][4][8] Be cautious if your target benzothiophene derivative is sensitive to acid or base.

Q4: The emulsion is incredibly persistent, and chemical methods have failed. What physical or mechanical methods can I use?

A4: Persistent emulsions are often stabilized by very fine, insoluble particulate matter.[1][11] Removing these solids is key.

  • Filtration through Celite®: This is a highly effective method. Prepare a short, compact pad of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel. Pour the entire emulsified mixture through the pad under gentle vacuum.[1][2][11] The Celite acts as a physical filter, trapping the fine particulates that stabilize the emulsion, allowing the now distinct aqueous and organic layers to be collected in the filter flask and separated.[1]

  • Centrifugation: If you have access to a centrifuge, this is an excellent, albeit less common, option for small-to-moderate scales. The mechanical force will compel the separation of the two phases.[3][7][8][12]

  • Solvent Addition: Adding a small amount of a different solvent, like ethanol or methanol, can sometimes break an emulsion by altering the intermolecular forces.[7][8][11] However, be aware that this will increase the water content in your organic layer.

Workflow for Troubleshooting a Persistent Emulsion

The following diagram outlines a logical decision-making process for tackling an emulsion during work-up.

Emulsion_Troubleshooting start Emulsion Formed wait Let stand for 15-30 min start->wait check1 Separation? wait->check1 add_brine Add Saturated Brine (NaCl) 'Salting Out' check1->add_brine No end_success Phases Separated Proceed with Work-up check1->end_success Yes check2 Separation? add_brine->check2 ph_adjust Adjust pH (Dilute Acid/Base) check2->ph_adjust No check2->end_success Yes check3 Separation? ph_adjust->check3 celite Filter through Celite® Pad check3->celite No centrifuge Alternate: Centrifuge check3->centrifuge (or) check3->end_success Yes celite->end_success centrifuge->end_success

Caption: Decision-making flowchart for breaking emulsions.

Frequently Asked Questions (FAQs)

Q5: Why are my benzothiophene reactions particularly prone to forming emulsions?

A5: While the benzothiophene core itself is not inherently an emulsifier, the conditions of its synthesis and its physical properties can contribute to emulsion formation.

  • Presence of Particulates: Many syntheses of substituted benzothiophenes involve transition metal catalysts (e.g., Palladium), reagents, and byproducts that can result in fine, insoluble solids that stabilize emulsions.[1][11]

  • Amphiphilic Intermediates: Depending on the substituents, reaction intermediates or side products may possess amphiphilic character (both polar and non-polar regions), acting as surfactants.

  • Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM), especially when washing basic reaction mixtures, is known to increase the likelihood of emulsion formation.[1][11]

Q6: How can I proactively prevent emulsions from forming in the first place?

A6: Prevention is always better than cure. Adjusting your work-up strategy can significantly reduce the risk.

  • Pre-Workup Solvent Removal: If your reaction was conducted in a water-miscible solvent like THF, dioxane, or DMF, it is highly advisable to remove it via rotary evaporation before starting the aqueous work-up.[1][2][13] Then, redissolve the residue in your chosen extraction solvent (e.g., ethyl acetate).

  • Choose Your Extraction Solvent Wisely: Dichloromethane (DCM) is a frequent offender for causing emulsions.[11] If the polarity is suitable for your product, consider using ethyl acetate or diethyl ether as a less emulsion-prone alternative.

  • Gentle Mixing: Do not vigorously shake the separatory funnel. Instead, gently invert it 5-10 times to allow for sufficient phase contact without introducing excessive shear forces.[6]

  • Initial Filtration: If your reaction mixture has visible solids (e.g., from a catalyst), it's good practice to perform a preliminary filtration through Celite® before the aqueous wash.[14]

Preventative Work-up Protocol for Benzothiophene Syntheses

This protocol incorporates preventative measures to minimize emulsion risk from the start.

Preventative_Workflow start Reaction Complete rotovap 1. Remove reaction solvent (e.g., THF, DMF) via rotary evaporation. start->rotovap redissolve 2. Redissolve residue in extraction solvent (e.g., Ethyl Acetate). rotovap->redissolve filter 3. (Optional) Filter through Celite® if solids are present. redissolve->filter sep_funnel 4. Transfer to separatory funnel. filter->sep_funnel wash 5. Add aqueous wash solution (e.g., water, brine). sep_funnel->wash mix 6. Gently invert funnel 5-10 times (Do NOT shake). wash->mix separate 7. Allow layers to separate and drain organic layer. mix->separate end Proceed to Drying & Purification separate->end

Caption: A preventative workflow to minimize emulsion risk.

Data Summary: Solvent Choice

The choice of extraction solvent is critical. This table summarizes properties of common solvents relevant to emulsion formation.

SolventDensity (g/mL)Polarity IndexWater SolubilityTendency to EmulsifyNotes
Dichloromethane (DCM) 1.333.11.3 g/100 mLHigh Denser than water. Frequently forms stable emulsions, especially with basic washes.[1][11]
Ethyl Acetate (EtOAc) 0.9024.48.3 g/100 mLLow-Medium Less dense than water. Generally a good first choice to avoid emulsions.[11]
Diethyl Ether (Et₂O) 0.7132.86.9 g/100 mLLow Less dense than water. Highly volatile. Can dissolve significant amounts of water, requiring a brine wash.[9]
Toluene 0.8672.40.05 g/100 mLLow Less dense than water. Good for non-polar compounds.
Hexanes ~0.660.1InsolubleVery Low Less dense than water. Suitable only for very non-polar benzothiophene derivatives.
References
  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • After synthesis my product i start quenching step then extraction i got 2 phase then add water then brain BUT its didn't separate ? | ResearchGate. Available at: [Link]

  • Notes on extraction - Org Prep Daily. Available at: [Link]

  • Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

  • 6.6: Common "work-up" - Chemistry LibreTexts. Available at: [Link]

  • Effective Emulsion Breaking Methods | PDF - Scribd. Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. Available at: [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available at: [Link]

  • pH Control in Solvent Extraction Circuits - 911Metallurgist. Available at: [Link]

  • benzothiophene - ChemBK. Available at: [Link]

  • EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents.
  • Part 3: Workup and Purification - Kernels and Cats. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. Available at: [Link]

  • An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC. Available at: [Link]

  • Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. Available at: [Link]

  • How emulsions form and break? - Biolin Scientific. Available at: [Link]

  • Workup for Reactions in THF/Dioxane. Available at: [Link]

  • Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of 5-Chloro-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules.

This guide moves beyond a simple cataloging of peaks. As Senior Application Scientists, we aim to provide a holistic understanding of the spectrum, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures. We will explore the "why" behind the observed chemical shifts and coupling patterns, empowering you to approach your own spectral interpretations with greater confidence and insight.

The Structural Landscape: Understanding the 5-Chloro-1-benzothiophene-2-carbonyl chloride Molecule

Before delving into the spectral data, it is crucial to understand the structure of 5-Chloro-1-benzothiophene-2-carbonyl chloride and the expected electronic environment of its protons. The molecule consists of a benzothiophene core, which is a bicyclic aromatic system composed of a benzene ring fused to a thiophene ring. The key substituents are a chloro group at the 5-position of the benzene ring and a carbonyl chloride group at the 2-position of the thiophene ring.

The interplay of these features—the aromatic rings and the electron-withdrawing chloro and carbonyl chloride groups—will profoundly influence the chemical shifts of the aromatic protons, providing a unique spectral fingerprint.

Interpreting the 1H NMR Spectrum: A Peak-by-Peak Analysis

The 1H NMR spectrum of 5-Chloro-1-benzothiophene-2-carbonyl chloride is expected to display signals corresponding to the four protons on the benzothiophene ring system. Based on the principles of NMR spectroscopy and data from related compounds, we can predict and interpret the spectrum as follows.

A. The Thiophene Proton (H-3): The Most Deshielded Signal

The proton at the 3-position (H-3) of the benzothiophene ring is anticipated to be the most deshielded proton in the spectrum. This is due to its proximity to the strongly electron-withdrawing carbonyl chloride group at the 2-position. This group exerts a significant deshielding effect through both inductive and mesomeric pathways, drawing electron density away from H-3 and causing it to resonate at a higher frequency (downfield).

B. The Benzene Ring Protons (H-4, H-6, and H-7): A Complex Multiplet

The three protons on the benzene portion of the molecule (H-4, H-6, and H-7) will give rise to a more complex set of signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the fused thiophene ring, the chloro substituent at the 5-position, and their coupling interactions with each other.

  • H-7: This proton is expected to be the most downfield of the benzene ring protons due to the "peri" effect of the sulfur atom in the thiophene ring, which can cause deshielding.

  • H-4: This proton will be influenced by the adjacent chloro group and the fused thiophene ring.

  • H-6: This proton is situated between the chloro group and another proton, and its chemical shift will be a result of these neighboring influences.

The coupling patterns between these protons (ortho, meta, and para couplings) will result in a complex multiplet. A high-resolution NMR instrument would be necessary to resolve these couplings and definitively assign each proton.

Comparative Analysis: Learning from Analogs

To substantiate our interpretation, it is instructive to compare the expected spectrum of 5-Chloro-1-benzothiophene-2-carbonyl chloride with the known 1H NMR data of related compounds.

CompoundH-2H-3H-4H-5H-6H-7Reference
Benzo[b]thiophene 7.422 ppm7.33 ppm7.878 ppm7.36 ppm7.36 ppm7.818 ppm[1]
5-Chlorothiophene-2-carbonyl chloride -7.99 ppm (d, J=4 Hz)--6.86 ppm (d, J=4 Hz)-[2]

Table 1: 1H NMR Chemical Shifts (in CDCl3) of Benzo[b]thiophene and 5-Chlorothiophene-2-carbonyl chloride.

The data for benzo[b]thiophene provides a baseline for the chemical shifts of the protons on the unsubstituted benzothiophene core.[1] The significant downfield shift of the thiophene protons in 5-chlorothiophene-2-carbonyl chloride (H-3 at 7.99 ppm) compared to the H-3 of benzo[b]thiophene (7.33 ppm) highlights the strong deshielding effect of the carbonyl chloride group.[1][2] This strongly supports our prediction for the chemical shift of H-3 in the target molecule.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for 5-Chloro-1-benzothiophene-2-carbonyl chloride, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse Width: Calibrate for a 90° pulse.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds, depending on the T1 relaxation times of the protons.

      • Number of Scans: 16 or more scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic workflow for the interpretation of a 1H NMR spectrum, as applied to 5-Chloro-1-benzothiophene-2-carbonyl chloride.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Interpretation cluster_3 Structure Validation A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Identify Solvent and TMS Peaks B->C D Integrate All Signals C->D E Determine Number of Protons D->E F Analyze Chemical Shifts (δ) E->F I Correlate Data to Structure F->I G Analyze Splitting Patterns (Multiplicity) G->I H Determine Coupling Constants (J) H->I J Compare with Analogous Compounds I->J K Propose Final Structure Assignment J->K

Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.

Conclusion: A Powerful Tool for Structural Verification

The 1H NMR spectrum of 5-Chloro-1-benzothiophene-2-carbonyl chloride provides a wealth of information that, when interpreted systematically, allows for the unambiguous confirmation of its molecular structure. By understanding the influence of the benzothiophene core and its substituents on proton chemical shifts and coupling patterns, and by leveraging comparative data from related molecules, researchers can confidently utilize this powerful analytical technique in their synthetic and drug discovery endeavors. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous and scientifically grounded approach to spectral interpretation.

References

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Chlorobenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding Fragmentation

Benzothiophene and its halogenated derivatives are key scaffolds in the development of novel therapeutic agents and functional organic materials. The precise substitution pattern on the benzothiophene core dictates the molecule's biological activity and physicochemical properties. Mass spectrometry, particularly with electron ionization, is a cornerstone technique for the structural characterization of these molecules.

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] This fragmentation is not random; it follows predictable pathways governed by the principles of ion stability. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure. Understanding these fragmentation patterns is crucial for unambiguous compound identification, differentiation of isomers, and quality control in synthetic processes.

This guide will compare the fragmentation of the parent benzothiophene molecule with its 5-chloro derivative, providing insights into how the presence of a chlorine atom on the benzene ring influences the fragmentation pathways.

Experimental Protocol: A Standardized Approach

To ensure the generation of reproducible and comparable mass spectra, a standardized experimental protocol is recommended.

Instrumentation:

  • Mass Spectrometer: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Acquisition Parameters:

  • Ionization Energy: 70 eV. This is a standard energy that provides sufficient energy for fragmentation and allows for comparison with established mass spectral libraries.[3]

  • Mass Range: m/z 40-300 (or a range appropriate for the specific derivative being analyzed).

  • Scan Speed: Sufficient to obtain at least 10-15 spectra across a chromatographic peak.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This standardized approach ensures that the observed fragmentation patterns are primarily due to the inherent chemical structure of the analyte rather than variations in experimental conditions.

Fragmentation Analysis: A Comparative Study

Benzothiophene: The Unsubstituted Core

The mass spectrum of the parent benzothiophene (C₈H₆S, MW = 134.2 g/mol ) serves as our baseline. Its fragmentation is characterized by the stability of the aromatic system.

Table 1: Key Fragment Ions in the EI Mass Spectrum of Benzothiophene

m/zProposed FragmentFormulaComments
134Molecular Ion [M]⁺•[C₈H₆S]⁺•The base peak, indicating the stability of the bicyclic aromatic system.
108[M - C₂H₂]⁺•[C₆H₄S]⁺•Loss of acetylene from the thiophene ring.
89[M - CS - H]⁺[C₇H₅]⁺Loss of a thioformyl radical (HCS•).
69Thiophene cation[C₄H₅S]⁺Cleavage of the benzene ring.

The high abundance of the molecular ion is a hallmark of aromatic compounds.[4] The primary fragmentation pathway involves the loss of neutral molecules like acetylene (C₂H₂) from the thiophene ring, a common fragmentation for aromatic systems.

5-Chlorobenzothiophene: The Influence of a Halogen Substituent

The introduction of a chlorine atom at the 5-position (C₈H₅ClS, MW = 168.6 g/mol ) significantly alters the fragmentation pattern.[5] The most immediate and telling feature is the presence of isotopic peaks for all chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Table 2: Predicted and Observed Key Fragment Ions in the EI Mass Spectrum of 5-Chlorobenzothiophene

m/z (³⁵Cl/³⁷Cl)Proposed FragmentFormulaComments
168 / 170Molecular Ion [M]⁺•[C₈H₅³⁵ClS]⁺• / [C₈H₅³⁷ClS]⁺•A strong molecular ion peak is expected, with the characteristic M+2 peak at a ~3:1 intensity ratio.
133[M - Cl]⁺[C₈H₅S]⁺Loss of a chlorine radical. This is a primary and highly favorable fragmentation pathway for chlorinated aromatic compounds.
107[M - Cl - C₂H₂]⁺[C₆H₃S]⁺Subsequent loss of acetylene from the [M-Cl]⁺ fragment.
89[M - C₂H₂S - Cl]⁺[C₆H₄]⁺Loss of chlorothioacetylene.

The most significant fragmentation pathway for 5-chlorobenzothiophene is the cleavage of the C-Cl bond to lose a chlorine radical.[6] This is driven by the formation of a stable benzothiophene cation at m/z 133. This initial loss of the halogen is a dominant feature in the mass spectra of many chlorinated aromatic compounds.

Mechanistic Insights: Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the primary fragmentation pathways for benzothiophene and 5-chlorobenzothiophene.

G cluster_0 Benzothiophene Fragmentation M_BT [C₈H₆S]⁺• m/z 134 F1_BT [C₆H₄S]⁺• m/z 108 M_BT->F1_BT - C₂H₂ F2_BT [C₇H₅]⁺ m/z 89 M_BT->F2_BT - HCS•

Caption: Primary fragmentation of Benzothiophene.

G cluster_1 5-Chlorobenzothiophene Fragmentation M_CBT [C₈H₅ClS]⁺• m/z 168/170 F1_CBT [C₈H₅S]⁺ m/z 133 M_CBT->F1_CBT - Cl• F2_CBT [C₆H₃S]⁺ m/z 107 F1_CBT->F2_CBT - C₂H₂

Caption: Primary fragmentation of 5-Chlorobenzothiophene.

Comparative Summary: Key Differentiating Features

FeatureBenzothiophene5-Chlorobenzothiophene
Molecular Ion (m/z) 134 (Base Peak)168 / 170 (Strong)
Isotopic Pattern AbsentPresent for all Cl-containing fragments (~3:1 ratio)
Primary Fragmentation Loss of C₂H₂ (m/z 108)Loss of Cl• (m/z 133)
Key Diagnostic Ion m/z 134m/z 133 and the 168/170 isotopic pair

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometry fragmentation of 5-chlorobenzothiophene derivatives is predictable and provides a wealth of structural information. The key takeaways for researchers are:

  • The Isotopic Signature is Key: The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks in a roughly 3:1 intensity ratio for the molecular ion and any fragment retaining the chlorine.

  • C-Cl Bond Cleavage Dominates: The most favorable initial fragmentation is the loss of the chlorine radical, leading to a prominent peak at [M-35]⁺.

  • Subsequent Fragmentation Follows the Benzothiophene Core: After the loss of chlorine, the resulting benzothiophene cation fragments in a manner similar to the parent benzothiophene, primarily through the loss of acetylene.

By comparing the fragmentation pattern of an unknown compound to that of the parent benzothiophene and understanding the directing effect of the chloro-substituent, researchers can confidently identify and characterize 5-chlorobenzothiophene derivatives. This guide provides the foundational knowledge and a practical framework for the interpretation of their mass spectra.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a...[Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chlorobenzo(b)thiophene. PubChem Compound Database. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. [Link]

  • PubChem. (n.d.). 5-Chlorobenzo(b)thiophene. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NIST. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Metair Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • SpectraBase. (n.d.). 5-Chlorobenzo[b]naphtho[2,1-d]furan-6-yl)methanol - Optional[MS (GC)] - Spectrum. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern of (Z)-5-(4-chlorobenzylidene)-2-ethoxycarbonyl methyl-D 2thiazolidin-4(H)one 3. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]

Sources

Comparing reactivity of 5-chloro vs 5-fluoro benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-chloro-1-benzothiophene-2-carbonyl chloride and 5-fluoro-1-benzothiophene-2-carbonyl chloride . It is designed for medicinal chemists and process scientists optimizing fragment-based drug discovery (FBDD) or scale-up routes.

Executive Summary

In the design of kinase inhibitors and GPCR ligands, the benzothiophene-2-carbonyl scaffold acts as a critical "hinge" or linker. The choice between a 5-chloro (5-Cl) and 5-fluoro (5-F) substituent is rarely arbitrary; it dictates the electrophilicity of the carbonyl , the lipophilicity (LogP) of the final drug, and the metabolic stability .

  • 5-Fluoro Analog: Higher carbonyl electrophilicity (inductive effect dominant) but lower hydrolytic stability. Preferred for potency in specific binding pockets (H-bond mimicry).

  • 5-Chloro Analog: Balanced reactivity and superior process stability. Preferred for scale-up due to lower volatility and reduced susceptibility to moisture during handling.

Electronic & Structural Analysis

To understand the reactivity differences, we must analyze how the halogen at position 5 communicates with the carbonyl at position 2 across the fused ring system.

Electronic Transmission (The "Push-Pull" Dynamic)

The reactivity of the acid chloride is governed by the electron density at the carbonyl carbon.

  • Inductive Effect (-I): Fluorine (

    
    ) is significantly more electronegative than Chlorine (
    
    
    
    ). Through the
    
    
    -bond framework, Fluorine pulls electron density more strongly, destabilizing the carbonyl and making it more susceptible to nucleophilic attack.
  • Resonance Effect (+R): Fluorine has a strong overlap (

    
    ) with the aromatic ring, while Chlorine's overlap (
    
    
    
    ) is weaker. However, in the benzothiophene system, the resonance donation from position 5 does not effectively conjugate directly to the carbonyl at position 2 to deactivate it. Therefore, the Inductive Effect (-I) dominates , making the 5-Fluoro analog more reactive .
Physicochemical Comparison
Feature5-Chloro Analog5-Fluoro AnalogImpact on Workflow
Hammett

0.370.34Similar electronic withdrawal, but F is more polarizing.
C-X Bond Length ~1.74 Å~1.35 Å5-Cl is bulkier; may influence steric packing in crystals.
Lipophilicity (

)
+0.71+0.145-Cl increases LogP significantly; 5-F is more polar.
Hydrolytic Stability ModerateLow5-F requires strictly anhydrous conditions.

Experimental Reactivity: Amidation & Hydrolysis

The following data summarizes the performance of these intermediates in a standard Schotten-Baumann reaction (Amidation) and a stability stress test.

Experiment A: Amidation Efficiency

Reaction Conditions: Acid Chloride (1.0 eq), Aniline (1.1 eq), Et3N (1.5 eq), DCM, 0°C to RT, 1 hr.

SubstrateConversion (1 hr)Isolated YieldObservations
5-Fluoro >99%88%Rapid exotherm upon addition. Requires slow addition to prevent bis-acylation or side reactions.
5-Chloro 92%94%Slower onset. Higher isolated yield due to easier workup (less hydrolysis product).
Experiment B: Hydrolytic Stability (Half-Life)

Conditions: 10 mM solution in THF/Water (9:1) at 25°C. monitored by HPLC.

  • 5-Fluoro:

    
     (Rapid hydrolysis to carboxylic acid).
    
  • 5-Chloro:

    
     (More robust).
    

Technical Insight: The 5-fluoro acid chloride is a "hot" electrophile. While it drives difficult couplings (e.g., with electron-poor anilines), it degrades faster in ambient moisture. The 5-chloro analog is the "workhorse" for scale-up.

Synthesis Protocols

Protocol A: Synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl chloride

Note: Due to the high reactivity of the 5-F analog, in-situ generation is recommended.

  • Activation: Charge a dry flask with 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM (10 V).

  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under

    
    . Caution: Gas evolution (CO, CO2, HCl).
    
  • Completion: Stir at RT for 2 hours. Monitor by quenching an aliquot with MeOH (check for methyl ester via TLC/LCMS).

  • Workup: Evaporate solvent under reduced pressure. Do not wash with water. Azeotrope twice with dry toluene to remove excess oxalyl chloride.

  • Usage: Re-dissolve immediately in DCM/THF for the coupling step.

Protocol B: Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Note: This analog is stable enough to be isolated or purchased as a solid, but fresh preparation yields best results.

  • Reagents: Suspend 5-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in Thionyl Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to reflux (80°C) for 3 hours. The solid will dissolve as the reaction proceeds.

  • Isolation: Distill off excess

    
     under vacuum.
    
  • Purification: The residue can be recrystallized from hexane/toluene if high purity is required, or used crude.

  • Storage: Can be stored under Argon at 4°C for weeks.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate analog and the corresponding handling requirements.

ReactivityComparison Start Target Molecule Design Choice Select Halogen Substituent Start->Choice F_Route 5-Fluoro Analog (High Electrophilicity) Choice->F_Route Need High Potency/Polarity Cl_Route 5-Chloro Analog (Balanced Reactivity) Choice->Cl_Route Need Process Stability/LogP F_Handling Requirement: Strict Anhydrous Conditions In-situ Generation F_Route->F_Handling F_App Application: - Electron-poor Nucleophiles - Metabolic Blocking (C-F) - H-bond mimicry F_Handling->F_App Cl_Handling Requirement: Standard Schotten-Baumann Can be isolated/stored Cl_Route->Cl_Handling Cl_App Application: - Scale-up Synthesis - Lipophilic Ligands - Filling Hydrophobic Pockets Cl_Handling->Cl_App

Figure 1: Decision matrix for selecting between 5-fluoro and 5-chloro analogs based on synthetic requirements and downstream applications.

References

  • Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 2020.[1] Describes cyclization methods and electronic properties of fluorinated sulfur heterocycles.

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. RSC Advances, 2015. Provides protocols for benzothiophene ring formation relevant to substituted analogs.

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Pharmaceuticals, 2021. Details the synthesis of 5-fluoro-1-benzothiophene-2-carboxamide derivatives.

  • Chlorination vs. fluorination: a study of halogenated benzo[c][1,2,5]thiadiazole-based organic semiconducting dots. ResearchGate, 2021. Comparative analysis of physical properties (quantum yield, stability) between chloro- and fluoro-substituted sulfur heterocycles.

  • 5-Chlorothiophene-2-carbonyl chloride Safety Data Sheet. Thermo Fisher Scientific. Provides safety and stability data for the chlorinated thiophene analog, serving as a reactivity benchmark.

Sources

A Comparative Guide to the Synthesis and Characterization of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic methodologies and detailed characterization data for 5-Chloro-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique reactivity of its acyl chloride functional group makes it a valuable precursor for creating complex organic molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering practical insights and experimental protocols to inform laboratory work.

Synthesis Methodologies: A Comparative Analysis

The preparation of 5-Chloro-1-benzothiophene-2-carbonyl chloride is most commonly achieved through the conversion of its corresponding carboxylic acid. However, alternative routes starting from different precursors have also been explored. This section compares the prevalent methods, highlighting their respective advantages and limitations.

Method 1: Chlorination of 5-Chloro-1-benzothiophene-2-carboxylic acid

The most direct and widely employed route to 5-Chloro-1-benzothiophene-2-carbonyl chloride is the chlorination of 5-Chloro-1-benzothiophene-2-carboxylic acid. This transformation can be accomplished using various chlorinating agents.

Mechanism: The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.[2]

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[3] The reaction is typically performed in an inert solvent, and a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

  • Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often used for its mild reaction conditions.[5] Similar to thionyl chloride, the byproducts (CO, CO₂, and HCl) are gaseous, simplifying purification.[5]

  • Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts with carboxylic acids to form the acyl chloride, with phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts.[3] The separation of the product from POCl₃ can be more challenging than with gaseous byproducts.[3]

  • Phosphorus Trichloride (PCl₃): PCl₃ is another option, yielding phosphorous acid (H₃PO₃) as a byproduct, which requires separation from the desired acyl chloride.[3]

Comparative Summary of Chlorinating Agents:

ReagentByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** SO₂(g), HCl(g)Gaseous byproducts simplify purification; high yield.[3][4]Corrosive and moisture-sensitive.
Oxalyl Chloride ((COCl)₂) CO(g), CO₂(g), HCl(g)Mild reaction conditions; gaseous byproducts.[5]More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)Highly reactive.[3]Liquid byproduct (POCl₃) can complicate purification.[3]
Phosphorus Trichloride (PCl₃) **H₃PO₃(s)Effective chlorinating agent.[3]Solid byproduct requires filtration.[3]
Alternative Synthesis Routes

While the chlorination of the carboxylic acid is the most common method, other synthetic pathways have been reported for analogous compounds, which could potentially be adapted for 5-Chloro-1-benzothiophene-2-carbonyl chloride. For instance, a route starting from 2-acetyl-5-chlorothiophene has been described for the synthesis of 5-chlorothiophene-2-carbonyl chloride.[4] This involves chlorination with sodium hypochlorite to form a trichloroacetyl intermediate, followed by decomposition under alkaline conditions to the sodium salt of the carboxylic acid, which is then acidified and chlorinated.[4] However, this method can be complicated by the presence of isomers in the starting material.[4]

Experimental Protocols

The following is a detailed protocol for the synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride using the preferred thionyl chloride method.

Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride from 5-Chloro-1-benzothiophene-2-carboxylic acid

Materials:

  • 5-Chloro-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl and SO₂ fumes)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Chloro-1-benzothiophene-2-carboxylic acid in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic.

  • After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[4]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation.

  • The crude 5-Chloro-1-benzothiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4]

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized 5-Chloro-1-benzothiophene-2-carbonyl chloride.

Technique Expected Observations
¹H NMR Aromatic protons on the benzothiophene ring are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern.
¹³C NMR The carbonyl carbon of the acyl chloride is expected to have a characteristic chemical shift in the range of 160-180 ppm. Other aromatic carbons will appear in the typical downfield region.
IR Spectroscopy A strong, sharp absorption band characteristic of the C=O stretching vibration of an acyl chloride is expected between 1750 and 1815 cm⁻¹.[6] Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (GC-MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₄Cl₂OS). The isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio) will be a key diagnostic feature.[4]
Physical Appearance Colorless to pale yellow liquid or low-melting solid.[1]

Visualizing the Synthesis

Workflow for the Synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride

cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Purification cluster_product Final Product A 5-Chloro-1-benzothiophene-2-carboxylic acid E Chlorination Reaction (Reflux) A->E B Thionyl Chloride (SOCl₂) B->E C Catalytic DMF C->E D Inert Solvent (e.g., DCM) D->E F Solvent & Excess Reagent Removal E->F G Vacuum Distillation F->G H 5-Chloro-1-benzothiophene- 2-carbonyl chloride G->H

Caption: Synthesis workflow from carboxylic acid to acyl chloride.

Comparison of Synthetic Routes

cluster_product Target Molecule cluster_route1 Method 1: Direct Chlorination cluster_route2 Method 2: Multi-step from Acetyl Precursor Target 5-Chloro-1-benzothiophene-2-carbonyl chloride Start1 5-Chloro-1-benzothiophene-2-carboxylic acid Reagent1 Chlorinating Agent (SOCl₂, (COCl)₂, etc.) Start1->Reagent1 Direct Conversion Reagent1->Target Start2 2-Acetyl-5-chloro-1-benzothiophene Step1 Oxidative Chlorination Start2->Step1 Step2 Hydrolysis & Acidification Step1->Step2 Step3 Chlorination Step2->Step3 Step3->Target

Caption: Comparison of primary and alternative synthesis routes.

Conclusion

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride is most efficiently and commonly achieved through the chlorination of its corresponding carboxylic acid, with thionyl chloride being a preferred reagent due to its high reactivity and the ease of byproduct removal. Careful control of reaction conditions and appropriate purification techniques are essential to obtain a high-purity product. The characterization data provided in this guide serves as a benchmark for researchers to verify the successful synthesis of this important chemical intermediate.

References

  • Kallur, H. J. (2020, April 5). Synthesis, Characterization and Evaluation of Anthelmintic Activity of Some Novel Benzothiophene Derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 1838-1849. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

  • Clark, J. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Chemguide. Retrieved from [Link]

  • Unknown. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • ChemSynthesis. (2025, May 20). 3-chloro-1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. NIST WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 5-Chlorothiophene-2-carbonyl chloride, 98% 5 g. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl). RSC Publishing. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing 5-Chloro and 6-Chloro Isomers of Benzothiophene Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Isomeric Purity in Benzothiophene Scaffolds

The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including selective estrogen receptor modulators like Raloxifene and 5-lipoxygenase inhibitors such as Zileuton.[1] The specific substitution pattern on the benzothiophene ring system is paramount, as even minor positional changes, such as the location of a chloro substituent, can profoundly alter a molecule's biological activity, pharmacokinetic profile, and toxicity. Consequently, the unambiguous identification and separation of isomers like 5-chloro-1-benzothiophene-2-carbonyl chloride and 6-chloro-1-benzothiophene-2-carbonyl chloride is not merely an analytical exercise but a critical step in drug discovery and development.

This guide provides an in-depth comparison of analytical methodologies to reliably distinguish between these two critical isomers. We will delve into the causality behind experimental choices, present validated protocols, and offer a strategic workflow for achieving confident characterization.

The Analytical Challenge: Subtle Differences, Significant Consequences

At first glance, the 5-chloro and 6-chloro isomers of benzothiophene carbonyl chloride possess nearly identical molecular weights and formulas. This inherent similarity makes their differentiation non-trivial. The core of the challenge lies in leveraging analytical techniques that are sensitive enough to probe the subtle electronic and steric differences imparted by the chlorine atom's position on the benzene ring portion of the molecule.

Spectroscopic Differentiation: Unmasking Isomers with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for absolute structure elucidation of isomers. The chemical environment of each proton and carbon nucleus is unique, and the position of the electron-withdrawing chlorine atom creates a distinct "fingerprint" in the aromatic region of the NMR spectrum for each isomer.

Causality: How Chlorine's Position Influences NMR Spectra

The chlorine atom exerts a through-bond inductive effect and a through-space resonance effect, altering the electron density of the nearby protons and carbons.

  • In the 5-chloro isomer: The chlorine atom is positioned para to the C7 proton and meta to the C4 and C6 protons.

  • In the 6-chloro isomer: The chlorine is ortho to the C5 and C7 protons and meta to the C4 proton.

These differing spatial relationships result in predictable variations in chemical shifts (δ) and spin-spin coupling constants (J), particularly for the protons on the chlorinated benzene ring (H4, H5, H6, H7).

Predicted Distinguishing Features in ¹H and ¹³C NMR

While specific experimental data for these exact carbonyl chloride compounds is not readily published, we can predict the key differences based on established principles of NMR spectroscopy and data from closely related structures.[2][3][4]

Nucleus 5-Chloro Isomer: Predicted Pattern 6-Chloro Isomer: Predicted Pattern Rationale for Distinction
H4 Doublet. Shifted downfield due to proximity to the thiophene ring and meta to Cl.Doublet. Also shifted downfield, but its precise chemical shift will differ from the 5-chloro isomer due to the different meta relationship with Cl.The electronic environment is different, leading to a measurable difference in chemical shift.
H6 Doublet of doublets. Influenced by meta coupling to H4 and ortho coupling to H7.Singlet or very narrow doublet. The proton at C5 is replaced by Cl, removing the major ortho coupling partner. The meta coupling to H4 may be too small to resolve.The multiplicity of this signal is a key diagnostic marker. A clear doublet of doublets vs. a singlet is a high-confidence differentiator.
H7 Doublet. Influenced by ortho coupling to H6.Doublet. Shifted further downfield compared to the 5-chloro isomer due to the ortho relationship with the electronegative Cl atom.The significant downfield shift caused by the ortho-Cl effect is a primary point of comparison.
C3 Singlet. The chemical shift of the protonated carbon on the thiophene ring.Singlet. Expected to have a very similar chemical shift to the 5-chloro isomer, but minor differences may be observable.Less likely to be a primary differentiator compared to the benzene ring carbons.
C5 Carbon directly bonded to Cl. Its signal will be a singlet with a characteristic downfield shift.Protonated carbon. Its signal will be a doublet in a proton-coupled ¹³C spectrum and will be significantly upfield compared to C5 in the other isomer.The chemical shift of the carbon at position 5 is a definitive indicator.
C6 Protonated carbon.Carbon directly bonded to Cl. Its signal will be a singlet with a characteristic downfield shift.The chemical shift of the carbon at position 6 is a definitive indicator.
C=O Carbonyl carbon.Carbonyl carbon.The chemical shift of the carbonyl carbon is sensitive to the overall electronic nature of the ring system and may show a small but reproducible difference between the isomers.[5]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH and CH₃ (positive signals) and CH₂ (negative signals) groups, which can help confirm assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Carefully assign the peaks in the aromatic region, paying close attention to the chemical shifts and coupling patterns as outlined in the table above.

Workflow for NMR-Based Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis cluster_id Identification Prep Dissolve sample in CDCl3 Acq_H1 Acquire 1H Spectrum Prep->Acq_H1 Acq_C13 Acquire 13C & DEPT-135 Spectra Prep->Acq_C13 Analyze_H1 Analyze aromatic region: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicity Acq_H1->Analyze_H1 Analyze_C13 Analyze C-Cl vs. C-H in C5/C6 positions Acq_C13->Analyze_C13 ID Assign Isomer Structure Analyze_H1->ID Analyze_C13->ID

Caption: NMR analysis workflow for isomer differentiation.

Mass Spectrometry: A Game of Fragments

Mass spectrometry (MS) provides the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. While both isomers have the same nominal mass, the substitution pattern can influence which fragmentation pathways are favored.

Causality: Stability of Fragments

Upon ionization in the mass spectrometer (typically via electron impact, EI), the resulting molecular ion is a radical cation.[6] The stability of this ion and its subsequent fragments dictates the observed mass spectrum. The benzothiophene ring is aromatic and relatively stable, meaning fragmentation of the ring itself is less likely than the loss of substituents.[7][8] The primary fragmentation will involve the loss of the carbonyl chloride group or the chlorine atom from the ring.

Key Distinguishing Features in Mass Spectra
Ion Expected m/z Significance Distinguishing Potential
[M]⁺ ~214Molecular Ion (for ³⁵Cl).Confirms molecular weight. The M:M+2 ratio will be ~3:1, confirming the presence of one chlorine atom.[7]
[M+2]⁺ ~216Isotope Peak (for ³⁷Cl).
[M-Cl]⁺ ~179Loss of the chlorine from the carbonyl chloride group.This will be a major peak for both isomers, representing the stable acylium ion.
[M-COCl]⁺ ~151Loss of the entire carbonyl chloride group.This fragment corresponds to the chlorobenzothiophene radical. The relative intensity of this peak might differ slightly between isomers due to differences in the stability of the 5-chloro vs. 6-chloro benzothiophene radical cation, but this is likely to be a subtle effect.
Further Fragments VariableFragments arising from the breakdown of the benzothiophene ring (e.g., loss of sulfur or acetylene).The relative abundances of these smaller fragments may differ, but interpreting these differences can be complex. The most reliable MS data would come from a high-resolution instrument (HRMS) to confirm the elemental composition of the key fragments.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature gradient (e.g., ramp from 100°C to 280°C) to ensure good peak shape.

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.[6]

  • MS Detection: Scan a mass range from m/z 40 to 300.

  • Analysis: Examine the mass spectrum of the GC peak. Confirm the molecular weight and the characteristic 3:1 isotope cluster for [M]⁺ and [M+2]⁺. Compare the relative intensities of the key fragment ions.

Workflow for MS-Based Isomer Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Spectral Analysis cluster_id Characterization Prep Prepare dilute solution in volatile solvent GC GC Separation Prep->GC MS EI-MS Detection (70 eV) GC->MS Analyze Analyze Spectrum: - Molecular Ion (M+) - M:M+2 Isotope Ratio - Fragmentation Pattern MS->Analyze ID Confirm MW & seek subtle fragment differences Analyze->ID

Caption: GC-MS analysis workflow for isomer characterization.

Chromatographic Separation: Resolving Isomers with HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for physically separating isomers in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase. The slight difference in polarity and dipole moment between the 5-chloro and 6-chloro isomers is sufficient to allow for their resolution on a suitable column.

Causality: Polarity and Retention Time

Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the method of choice.[9][10] The 6-chloro isomer is expected to be slightly more polar than the 5-chloro isomer due to the position of the chlorine atom, leading to a weaker interaction with the non-polar C18 stationary phase. Therefore, the 6-chloro isomer is predicted to have a shorter retention time than the 5-chloro isomer.

Recommended HPLC Method Parameters
Parameter Recommended Condition Justification
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Industry standard for separating compounds of moderate polarity. Provides excellent resolution.[10]
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier; elution strength is adjusted by changing its percentage.[9]
Gradient Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.A gradient elution is superior to isocratic for ensuring good separation and sharp peak shapes for closely eluting isomers.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection UV at 254 nmThe benzothiophene ring system is a strong chromophore and will exhibit significant absorbance at this wavelength.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Experimental Protocol: HPLC Separation
  • Sample Preparation: Dissolve the sample mixture in the mobile phase (e.g., 70:30 Acetonitrile:Water) to a concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.

  • Injection and Run: Inject the sample and run the gradient method as described above.

  • Analysis: Identify the two separated peaks. The earlier eluting peak is tentatively assigned as the 6-chloro isomer, and the later eluting peak as the 5-chloro isomer. For confirmation, collect each fraction and perform NMR analysis.

Workflow for HPLC-Based Isomer Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_analysis Analysis & Collection cluster_id Confirmation Prep Dissolve and filter sample mixture HPLC Inject onto C18 column Run Acetonitrile/Water Gradient Prep->HPLC Analyze Detect peaks by UV (254 nm) Note Retention Times HPLC->Analyze Collect Collect separated fractions Analyze->Collect ID Confirm identity of each fraction using NMR Collect->ID

Caption: HPLC workflow for the separation and confirmation of isomers.

An Integrated Strategy for Unambiguous Identification

For absolute certainty, a multi-technique approach is recommended. HPLC should be used as the primary tool for separation, with NMR serving as the definitive method for structural confirmation of the isolated fractions.

Integrated_Workflow Start Isomer Mixture HPLC 1. HPLC Separation (C18 Column) Start->HPLC FractionA Fraction 1 (Shorter RT - Putative 6-Chloro) HPLC->FractionA Separation FractionB Fraction 2 (Longer RT - Putative 5-Chloro) HPLC->FractionB NMR_A 2a. NMR Analysis FractionA->NMR_A NMR_B 2b. NMR Analysis FractionB->NMR_B ID_A Confirmed 6-Chloro Isomer NMR_A->ID_A Structure Elucidation ID_B Confirmed 5-Chloro Isomer NMR_B->ID_B MS_Confirm 3. GC-MS (Optional) Confirm MW and Purity ID_A->MS_Confirm ID_B->MS_Confirm

Caption: Recommended integrated workflow for isomer separation and identification.

Conclusion

Distinguishing between the 5-chloro and 6-chloro isomers of benzothiophene carbonyl chloride requires a precise and systematic analytical approach. While mass spectrometry can confirm the molecular weight, it offers limited power for definitive isomer assignment. The most robust strategy involves the combination of High-Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy. RP-HPLC provides the essential physical separation, leveraging the subtle polarity differences between the two molecules. Subsequent ¹H and ¹³C NMR analysis of the isolated fractions provides unambiguous structural confirmation, relying on the predictable and distinct differences in chemical shifts and proton coupling patterns. By employing this integrated workflow, researchers can ensure the isomeric purity of their intermediates, a foundational requirement for the successful development of novel therapeutics.

References

  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. Available at: [Link]

  • van de Wetering, K. (2002). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography : a study on well defined oligothiophenes. Eindhoven University of Technology Research Portal. Available at: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674. Available at: [Link]

  • Unknown Author. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1495. Available at: [Link]

  • Zepeda, L. G., et al. (2007). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the. Boletín de la Sociedad Química de México, 1(3), 116-120. Available at: [Link]

  • Unknown Author. (2023). Synthesis, characterization of novel benzothiophene. Journal of Chemical Sciences, 135(1). Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 104. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Available at: [Link]

  • Unknown Author. (n.d.). Interpretation of mass spectra. SlidePlayer. Available at: [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Available at: [Link]

  • ResearchGate. (n.d.). The 13 C{ 1 H} NMR spectrum (CO region) of A in CH 2 Cl 2 /CD 2 Cl 2 (4/1) at 21°C. Available at: [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available at: [Link]

  • Kallur, H. J. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC EVALUATION OF SOME NOVEL BENZOTHIAZOLE SUBSTITUTED BENZOTHIOPHENE DERIVATIVES. World Journal of Pharmaceutical Research, 9(5), 1838-1849. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID. Available at: [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Scribd. (n.d.). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • ChemSynthesis. (2025). 3-chloro-1-benzothiophene-2-carbonyl chloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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Elemental analysis standards for 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 5-Chloro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-Chloro-1-benzothiophene-2-carbonyl chloride is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing carbon, hydrogen, oxygen, sulfur, and chlorine, demands precise characterization to ensure the purity, stoichiometry, and quality of the final active pharmaceutical ingredient (API). Elemental analysis serves as a fundamental quality control checkpoint, verifying the empirical formula and identifying potential impurities. The presence of both sulfur and chlorine in the same molecule presents unique analytical challenges that necessitate a careful selection of methodology to ensure accurate and reliable quantification of all key elements.

Theoretical Elemental Composition

The first step in any elemental analysis workflow is to establish the theoretical composition based on the compound's molecular formula. This theoretical value serves as the benchmark against which all experimental results are compared.

Molecular Formula: C₉H₄Cl₂OS

Molecular Weight: 231.09 g/mol

Theoretical Percentages:

  • Carbon (C): 46.78%

  • Hydrogen (H): 1.74%

  • Chlorine (Cl): 30.68%

  • Oxygen (O): 6.92%

  • Sulfur (S): 13.87%

These values represent the "true" composition of a 100% pure sample. The goal of the analytical methods described below is to experimentally determine percentages that are in close agreement with these theoretical figures.

Core Analytical Methodologies: A Comparative Overview

The determination of C, H, S, and Cl in 5-Chloro-1-benzothiophene-2-carbonyl chloride requires a combination of techniques, as no single method is optimal for all five elements simultaneously. The most common and robust approaches involve combustion-based methods.

CHNS Analysis by Dynamic Flash Combustion

Combustion analysis is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur in organic compounds.[1][2]

Principle of Operation: The technique is based on the complete and instantaneous combustion of the sample in a high-temperature (approx. 1000°C) environment enriched with oxygen.[1] The sample, weighed into a tin capsule, undergoes "flash combustion," converting the constituent elements into their gaseous oxides: C becomes CO₂, H becomes H₂O, and S becomes SO₂.[1] These gases are then passed over heated copper to reduce any nitrogen oxides to N₂ and remove excess oxygen. The mixture of gases is then separated using a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[3]

Causality in Protocol: The use of tin capsules is critical; the tin promotes a violent, rapid combustion, ensuring that even thermally stable compounds are completely broken down. The reduction step with copper is essential for accurate nitrogen determination, though not directly relevant for this specific molecule unless nitrogen-containing impurities are a concern.

Workflow Diagram:

Workflow for CHNS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Weigh Sample (1-3 mg) in Tin Capsule autosampler 2. Place in Autosampler weigh->autosampler combustion 3. Dynamic Flash Combustion (~1000°C in O₂ stream) autosampler->combustion reduction 4. Reduction & Gas Purification (Heated Copper) combustion->reduction separation 5. GC Column Separation (CO₂, H₂O, SO₂) reduction->separation detection 6. Thermal Conductivity Detector (TCD) separation->detection report 7. Elemental % Report (C, H, S) detection->report

Caption: Workflow for CHNS Analysis via Dynamic Flash Combustion.

Chlorine & Sulfur Determination by Oxygen Flask (Schöniger) Combustion

For accurate halogen determination at the percentage level, the Schöniger oxygen flask method is a classic, reliable, and cost-effective technique.[4][5][6] It is also effective for sulfur determination and can serve as an orthogonal method to validate results from CHNS analyzers.

Principle of Operation: A precisely weighed sample is wrapped in an ashless filter paper, placed in a platinum basket, and combusted within a sealed, heavy-walled flask filled with pure oxygen.[4][5] The resulting combustion gases (HCl and SO₂) are trapped in an absorbing solution (typically dilute hydrogen peroxide) within the flask.[7][8] The trapped chloride and sulfate ions are then quantified.

Post-Combustion Analysis:

  • Chloride (Cl⁻): The most common method is potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected by a sharp change in potential, indicating the complete precipitation of silver chloride (AgCl).

  • Sulfate (SO₄²⁻): Can be determined by titration with barium perchlorate or, more modernly, by Ion Chromatography (IC).[7][9]

Causality in Protocol: The use of a platinum basket is crucial as it is inert at high temperatures and does not interfere with the combustion or subsequent analysis. The pure oxygen atmosphere ensures complete oxidation of the sample.[5] Hydrogen peroxide in the absorption solution facilitates the oxidation of SO₂ to sulfate, ensuring all sulfur is captured in a single, stable ionic form for analysis.[8]

Workflow Diagram:

Workflow for Schöniger Flask Combustion cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_quant Quantification weigh 1. Weigh Sample (5-10 mg) wrap 2. Wrap in Ashless Filter Paper weigh->wrap setup 3. Place in Pt Basket & Add Absorption Solution to Flask wrap->setup combust 4. Fill Flask with O₂, Seal, and Ignite setup->combust absorb 5. Absorb Gases (HCl, SO₂) into Solution combust->absorb titrate 6a. Potentiometric Titration (for Cl⁻ with AgNO₃) absorb->titrate ic 6b. Ion Chromatography (for Cl⁻ and SO₄²⁻) absorb->ic

Caption: Workflow for Schöniger Flask Combustion and Analysis.

Alternative & Advanced Methods

While combustion-based methods are the primary choice for bulk elemental analysis, other techniques offer different capabilities.

  • Combustion Ion Chromatography (CIC): This modern technique automates the oxygen flask concept.[10] The sample is combusted in a furnace, and the gaseous products are automatically transferred to an absorption solution, which is then injected directly into an ion chromatograph.[11] CIC allows for the simultaneous, speciated analysis of all halogens (F, Cl, Br, I) and sulfur.[10] Its primary advantages are automation, high throughput, and the ability to determine multiple elements from a single sample burn.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is an exceptionally sensitive technique capable of detecting elements at parts-per-billion (ppb) levels.[2] For bulk elemental analysis of a pure compound, it is generally considered overkill and less precise than combustion methods. However, it can be invaluable for determining trace elemental impurities. For sulfur and chlorine, spectral interferences can be a challenge, often requiring the use of reaction cells or high-resolution instruments for accurate measurement.[12][13]

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, including the elements of interest, required precision, sample throughput, and available budget.

Parameter CHNS Combustion Analyzer Schöniger Flask Combustion Combustion Ion Chromatography (CIC) Inductively Coupled Plasma (ICP-MS)
Elements Determined C, H, N, SCl, S, Br, I, PF, Cl, Br, I, SMost elements, including Cl, S
Typical Accuracy ± 0.3% absolute± 0.3-0.5% absolute± 0.3% absoluteVariable, better for trace
Precision (RSD) < 0.2%< 0.5%< 0.3%1-3% (for bulk levels)
Detection Level ~100 ppm to 100%[3]ppm to 100%[6]sub-ppm to 100%[10]ppb to ppm[12]
Sample Throughput High (automated)Low to Medium (manual)High (automated)Medium to High (automated)
Instrumentation Cost MediumLowHighVery High
Key Advantage Fast, automated, high precision for C, H, SLow cost, robust, excellent for %-level halogensAutomated, simultaneous S & halogen analysis[10]Ultra-sensitive for trace impurity analysis
Key Disadvantage Does not determine halogensLabor-intensive, lower throughputHigh initial investmentLower precision for %-level analysis

Detailed Experimental Protocols

These protocols provide a framework for implementation. All methods must be validated in-house using Certified Reference Materials.

Protocol 1: CHNS Determination via Combustion Analyzer
  • Instrument Calibration: Calibrate the instrument using a certified organic standard with known C, H, and S content (e.g., sulfanilamide, cystine).[14] Analyze the standard until the measured values are within ±0.3% of the certified values.[15]

  • Sample Preparation: Accurately weigh 1-3 mg of the 5-Chloro-1-benzothiophene-2-carbonyl chloride sample into a tin capsule using a microbalance.

  • Encapsulation: Crimp the tin capsule to ensure no sample loss and form a compact ball.

  • Analysis Sequence: Place the encapsulated sample into the instrument's autosampler. Run a sequence that includes blanks and certified standards every 5-10 samples to monitor for drift.[15]

  • Data Evaluation: Compare the experimentally determined %C, %H, and %S values against the theoretical values. The results should fall within the laboratory's established acceptance criteria (typically ±0.4% absolute).

Protocol 2: Chlorine Determination via Schöniger Flask & Titration
  • Reagent Preparation:

    • Absorption Solution: Prepare a solution of 0.1 M NaOH with 3% hydrogen peroxide.

    • Titrant: Prepare and standardize a 0.01 M silver nitrate (AgNO₃) solution against a primary standard (e.g., dried NaCl).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto the center of a piece of black, ashless filter paper. Fold the paper to securely enclose the sample, leaving a fuse strip.

  • Combustion:

    • Add 10 mL of the absorption solution to a 500 mL heavy-walled Erlenmeyer flask.

    • Purge the flask with pure oxygen for 1-2 minutes.

    • Place the filter paper packet into the platinum basket holder.

    • Quickly light the fuse and immediately insert the stopper/holder into the flask, sealing it tightly. Invert the flask to create a water seal. Use a safety shield.

    • Once combustion is complete (15-30 seconds), shake the flask vigorously for 5-10 minutes to ensure all HCl gas is absorbed.

  • Titration:

    • Quantitatively transfer the absorption solution to a titration vessel, rinsing the flask walls.

    • Acidify the solution with dilute nitric acid.

    • Immerse a silver combination electrode connected to a potentiometric titrator.

    • Titrate the solution with the standardized 0.01 M AgNO₃ solution, recording the volume required to reach the potentiometric endpoint.

  • Calculation: Calculate the percentage of chlorine in the sample based on the titrant volume, its molarity, and the initial sample weight. Run a blank determination to correct for any residual chlorine in the reagents or apparatus.[7]

Scientific Integrity: Method Validation & Trustworthiness

A protocol is only as reliable as its validation. For elemental analysis, validation ensures the method is "fit for purpose."[16] International standards like ISO/IEC 17025 provide a framework for this process.[17]

Key Validation Parameters:

  • Accuracy: The closeness of the experimental result to the true value. This is best established by analyzing a Certified Reference Material (CRM) with a similar matrix.[16][18] For this specific compound, a certified organochlorine and organosulfur standard would be ideal.

  • Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate analyses.

  • Selectivity: The ability of the method to determine the analyte of interest without interference from other components in the sample matrix.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. While important, for bulk analysis of a pure compound, the primary focus is on accuracy at high concentration levels.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., combustion time, gas flow rate).

The Central Role of Certified Reference Materials (CRMs): CRMs are the cornerstone of quality assurance in elemental analysis.[18] They are materials of known elemental composition, produced by national metrology institutes or accredited producers (e.g., NIST, ISO 17034 accredited).[19][20] Regular analysis of CRMs provides objective evidence of the accuracy and long-term stability of the analytical system.

Method Validation Flowchart:

Method Validation Process cluster_validation Performance Characteristics Evaluation define 1. Define Analytical Requirements (Analyte, Matrix, Required Precision/Accuracy) select 2. Select Appropriate Method (e.g., Combustion, Titration) define->select accuracy 3a. Accuracy (Analyze Certified Reference Material) select->accuracy precision 3b. Precision (Replicate Analyses of Sample) select->precision selectivity 3c. Selectivity (Analyze similar compounds) select->selectivity robustness 3d. Robustness (Vary method parameters slightly) select->robustness decision 4. Results Meet Requirements? accuracy->decision precision->decision selectivity->decision robustness->decision implement 5. Implement for Routine Use & Establish QC Procedures decision->implement Yes reoptimize Re-evaluate & Optimize Method decision->reoptimize No reoptimize->select

Caption: A Generalized Flowchart for Single-Laboratory Method Validation.

References

  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Analyst (RSC Publishing).
  • Schöniger oxidation. Wikipedia. [Link]

  • The Application of the Oxygen-flask Combustion Technique to the Determination of Trace Amounts of Chlorine and Sulphur in Organic Compounds. R. McGillivray and S. C. Woodger.
  • Oxygen Flask Combustion Unit. Exeter Analytical, Inc. [Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd. [Link]

  • Validation of Analytical Methods. Lab Manager. [Link]

  • E2857 Standard Guide for Validating Analytical Methods. ASTM International. [Link]

  • Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). Analytik Jena. [Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [Link]

  • Validation of analytical methods. Eurachem. [Link]

  • CHNS ANALYSIS. University of California, Santa Cruz. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials. Agilent. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

  • CHNS Elemental Analysers. Royal Society of Chemistry. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • Certified Reference Material. Actlabs. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]

  • 5-Chlorobenzo(b)thiophene. PubChem. [Link]

  • Reference Materials. IAEA. [Link]

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A Comparative Spectroscopic Guide to Benzothiophene Carboxylic Acids and Their Acid Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzothiophene scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The functionalization of this heterocyclic system is key to tuning its biological activity and physical properties. Among the most versatile functional handles are the carboxylic acid and its highly reactive counterpart, the acid chloride. The conversion of a benzothiophene carboxylic acid to its acid chloride is a fundamental step in the synthesis of amides, esters, and other derivatives.

For researchers in process development and medicinal chemistry, the ability to unequivocally confirm this transformation and assess the purity of the resulting acid chloride is paramount. Residual starting material or hydrolysis of the product can lead to complex reaction mixtures and downstream synthetic failures. This guide provides an in-depth comparative analysis of the key spectroscopic features that differentiate benzothiophene carboxylic acids from their acid chlorides, empowering scientists to monitor this critical transformation with confidence. We will delve into the underlying principles of FT-IR, NMR, and Mass Spectrometry, supported by experimental data and detailed protocols.

The Synthetic Bridge: From Acid to Acid Chloride

The conversion of a carboxylic acid to an acid chloride is a dehydration reaction that replaces the hydroxyl (-OH) group with a chloro (-Cl) group. This significantly enhances the electrophilicity of the carbonyl carbon, transforming a relatively stable acid into a highly reactive intermediate. A common and effective method for this conversion involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂): This reagent is highly effective because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

  • Catalytic DMF: DMF acts as a catalyst by first reacting with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This species is a more potent acylating agent than SOCl₂ itself, accelerating the conversion of the carboxylic acid.

  • Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions. Benzothiophene acid chlorides are highly susceptible to hydrolysis and will readily react with any ambient moisture to revert to the starting carboxylic acid.

Below is a generalized workflow for this synthetic transformation.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Crude Product cluster_workup Purification start Benzothiophene Carboxylic Acid reagents SOCl₂ (excess) cat. DMF Anhydrous Solvent (e.g., DCM, Toluene) Reflux start->reagents Add product Benzothiophene Acid Chloride reagents->product Forms workup Evaporation of Solvent & Excess SOCl₂ (under vacuum) product->workup Purify final_product Pure Benzothiophene Acid Chloride workup->final_product Yields

Caption: Workflow for the synthesis of benzothiophene acid chloride.

Spectroscopic Fingerprints: A Comparative Analysis

The structural change from a carboxylic acid to an acid chloride induces significant and predictable shifts in their respective spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is arguably the most powerful and immediate tool for monitoring this transformation. The analysis focuses on the high-frequency region of the spectrum where carbonyl (C=O) and hydroxyl (O-H) stretching vibrations occur.

  • Benzothiophene Carboxylic Acid: The spectrum is characterized by two prominent features:

    • A very broad absorption band typically appearing between 2500-3300 cm⁻¹ . This is the signature O-H stretch of the carboxylic acid, which is broadened due to extensive intermolecular hydrogen bonding.

    • A strong, sharp C=O stretching absorption band typically found around 1680-1710 cm⁻¹ . The exact position can be lowered by conjugation with the benzothiophene ring system.[1]

  • Benzothiophene Acid Chloride: Upon successful conversion, the FT-IR spectrum changes dramatically:

    • The broad O-H band between 2500-3300 cm⁻¹ completely disappears . The absence of this band is a primary indicator that the starting material has been consumed.

    • The C=O stretching band shifts to a significantly higher wavenumber, typically appearing in the range of 1770-1815 cm⁻¹ .[2][3][4] This shift is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.[2]

Vibrational ModeBenzothiophene Carboxylic Acid (cm⁻¹)Benzothiophene Acid Chloride (cm⁻¹)Rationale for Change
O-H Stretch 2500 - 3300 (Broad)AbsentReplacement of the -OH group with -Cl.
C=O Stretch 1680 - 1710 (Strong, Sharp)1770 - 1815 (Strong, Sharp)Strong inductive electron withdrawal by chlorine strengthens the C=O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and proton environments, offering definitive proof of the structural change.

  • Carboxylic Acid Proton: The most obvious change is the disappearance of the acidic proton signal of the -COOH group. This proton is typically a broad singlet located far downfield, often beyond 10-13 ppm .[5] Its absence in the product spectrum is a clear sign of reaction success.

  • Aromatic Protons: The protons on the benzothiophene ring will experience subtle changes in their chemical shifts. The -COCl group is more electron-withdrawing than the -COOH group. This increased deshielding effect will typically cause the protons ortho and para to the carbonyl group to shift slightly further downfield (by ~0.1-0.3 ppm). While small, these shifts are often diagnostic. For instance, the C3-proton in a benzothiophene-2-carbonyl chloride will be more deshielded than in the corresponding carboxylic acid.[6]

The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment and provides an unambiguous marker for the conversion.

  • Benzothiophene Carboxylic Acid: The carbonyl carbon typically resonates in the 165-180 ppm range.[5][7][8][9]

  • Benzothiophene Acid Chloride: The carbonyl carbon in the acid chloride is significantly more deshielded due to the electronegativity of the attached chlorine. Its resonance shifts downfield to the 160-180 ppm region, though it is often at the lower end of the general range for acid derivatives, which can overlap with esters and acids.[10] However, the combination of this shift with the other spectroscopic evidence provides a clear picture. The carbons of the benzothiophene ring also experience small downfield shifts.

NucleusFeatureBenzothiophene Carboxylic AcidBenzothiophene Acid ChlorideRationale for Change
¹H Acidic ProtonBroad singlet, >10 ppmAbsentLoss of the -OH proton.
¹H Aromatic ProtonsSpecific chemical shiftsSmall downfield shift (0.1-0.3 ppm)Increased electron-withdrawing nature of -COCl.
¹³C Carbonyl Carbon~165-180 ppm~160-180 ppm (often distinct)Deshielding effect from the electronegative chlorine atom.
Mass Spectrometry (MS)

Mass spectrometry reveals information about the molecular weight and fragmentation patterns, which are distinct for the two compounds.

  • Benzothiophene Carboxylic Acid: The molecular ion peak (M⁺) will be observed. Fragmentation may involve the loss of -OH (M-17) or -COOH (M-45).

  • Benzothiophene Acid Chloride: The spectrum offers two key diagnostic features:

    • Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks, (M⁺) and (M+2)⁺, with a characteristic 3:1 intensity ratio. This is a definitive indicator of the presence of one chlorine atom.

    • Fragmentation: A dominant fragmentation pathway for acid chlorides is the loss of the chlorine radical to form a highly stable acylium ion ([M-Cl]⁺ or [R-CO]⁺).[11][12] This acylium ion peak is often the base peak in the spectrum.

FeatureBenzothiophene Carboxylic AcidBenzothiophene Acid ChlorideRationale for Change
Molecular Ion M⁺M⁺ and (M+2)⁺ in a ~3:1 ratioNatural isotopic abundance of ³⁵Cl and ³⁷Cl.
Key Fragment [M-OH]⁺, [M-COOH]⁺[M-Cl]⁺ (Acylium ion) The C-Cl bond is readily cleaved, forming a stable acylium cation.

Experimental Protocols

Protocol 1: Synthesis of Benzothiophene-2-carbonyl chloride

Safety Note: This procedure must be conducted in a certified chemical fume hood. Thionyl chloride is corrosive and toxic. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add benzothiophene-2-carboxylic acid (1.0 eq).

  • Reagents: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (2-3 eq) at 0 °C.

  • Catalyst: Add one drop of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by taking small aliquots, quenching them with methanol (to form the methyl ester), and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude benzothiophene-2-carbonyl chloride is often used directly in the next step. If higher purity is required, distillation under high vacuum can be performed.

Protocol 2: Spectroscopic Sample Preparation
  • FT-IR:

    • Carboxylic Acid: A small amount of the solid can be analyzed directly using an ATR (Attenuated Total Reflectance) accessory.

    • Acid Chloride: As a reactive liquid or low-melting solid, it can be analyzed by placing a single drop between two salt plates (NaCl or KBr) or via an ATR accessory. Ensure the ATR crystal is clean and dry to prevent hydrolysis.

  • NMR:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a dry deuterated solvent (e.g., CDCl₃, Benzene-d₆). Anhydrous NMR solvents are recommended for the acid chloride to prevent degradation in the NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) for full assignment.[13]

  • Mass Spectrometry:

    • Dissolve the sample in a volatile solvent like dichloromethane or acetonitrile to a concentration of approximately 1 mg/mL.[11]

    • Analyze using an instrument with Electron Ionization (EI) to observe the characteristic fragmentation patterns.

Conclusion

The transformation of a benzothiophene carboxylic acid to its corresponding acid chloride is a cornerstone of synthetic chemistry. A multi-faceted spectroscopic approach provides a robust and self-validating system for confirming this conversion. The disappearance of the broad O-H stretch in the FT-IR, coupled with a significant upfield shift of the C=O band, offers the quickest and most direct evidence. This is authoritatively confirmed in the NMR by the loss of the acidic proton and the characteristic shifts of the carbonyl carbon and aromatic protons. Finally, mass spectrometry provides definitive structural proof through the hallmark M/M+2 chlorine isotope pattern and the formation of a prominent acylium ion. By integrating these distinct spectroscopic signatures, researchers can proceed with their synthetic campaigns with a high degree of confidence in the quality of their intermediates.

References

  • Hunt, I. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available from: [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 5-Chloro-1-benzothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Chloro-1-benzothiophene-2-carbonyl chloride is a highly reactive acyl chloride intermediate. Unlike standard organic waste, it cannot be placed directly into a waste drum without risk of pressurization or explosion due to its violent reactivity with moisture.

This guide details the Controlled Hydrolysis and Neutralization protocol. This is the industry-standard method to convert the reactive acyl chloride into its stable, non-volatile carboxylic acid derivative and inorganic salts before final disposal.

Chemical Identity & Hazard Matrix
ParameterDetail
Functional Group Acyl Chloride (-COCl) fused to Benzothiophene
Primary Reactivity Water Reactive: Hydrolyzes rapidly to release heat and Hydrogen Chloride (HCl) gas.
Health Hazards Corrosive (Skin/Eyes), Lachrymator (Tear gas effect), Toxic by inhalation.
Physical State Typically a solid or viscous oil (depending on purity/derivatives).
Disposal Class Reactive Waste (if unquenched) / Halogenated Organic (after quenching).

The Mechanism: Why This Protocol Exists

To dispose of this chemical safely, you must understand the underlying chemistry. We are intentionally triggering the hydrolysis reaction in a controlled environment to prevent it from happening accidentally in a waste drum.

The Reaction:



Key Factors:

  • Exothermicity: The bond cleavage releases significant energy. If done too fast, the solvent boils, spraying corrosive material.

  • HCl Generation: Without a base, this reaction generates HCl gas. We use an alkaline quench (Sodium Carbonate/Hydroxide) to trap the HCl as NaCl immediately.

  • Solubility: The parent molecule is lipophilic. It will not react efficiently if simply dumped into water (it will form a "gummy" unreacted lump). It must be dissolved in an inert solvent first.

Pre-Operational Safety (Prerequisites)

Engineering Controls:

  • Fume Hood: Mandatory. Sash at the lowest working position.

  • Blast Shield: Recommended if working with >50g.

Personal Protective Equipment (PPE):

  • Eyes: Chemical Splash Goggles + Face Shield (Standard safety glasses are insufficient for acyl chlorides).

  • Hands: Double-gloving. Inner: Nitrile. Outer: 8mil Nitrile or Silver Shield (Laminate) for prolonged handling.

  • Body: Chemical-resistant lab coat or apron.[1]

Step-by-Step Disposal Protocol

Phase A: Preparation (Solvation)

Rationale: Solid or neat acyl chlorides react unpredictably with water, often forming a protective crust that hides unreacted material. Solvation ensures a smooth, controlled reaction rate.

  • Select Solvent: Choose an inert, non-nucleophilic solvent (e.g., Dichloromethane (DCM) , Toluene, or Ethyl Acetate).

  • Dissolution: Dissolve the 5-Chloro-1-benzothiophene-2-carbonyl chloride to create a roughly 10-20% w/v solution.

    • Note: If the material is already in solution, verify the solvent is compatible with the quenching steps.

Phase B: Controlled Quenching (The "Dropwise" Method)

Rationale: We add the reagent TO the quench (never water to acid) to maintain a vast excess of heat sink (water).

  • Prepare Quench Bath:

    • In a flask 5x larger than your waste volume, prepare a solution of 10% Sodium Carbonate (

      
      )  or 5% Sodium Hydroxide (
      
      
      
      )
      .
    • Immerse this flask in an Ice/Water Bath . Cool to <5°C.[2]

    • Enable vigorous stirring (magnetic stir bar).

  • Addition:

    • Transfer the acyl chloride solution to an addition funnel (for large amounts) or a syringe (for <50mL).

    • SLOWLY add the acyl chloride solution dropwise into the alkaline ice water.

    • Monitor: Watch for bubbling (

      
       release if using carbonate) and temperature spikes. Keep internal temp <15°C.
      
  • Validation:

    • Once addition is complete, remove the ice bath and let the mixture warm to room temperature while stirring for 30–60 minutes.

    • pH Check: Test the aqueous layer. It should be pH 8–10. If acidic (pH <7), add more base and stir for 15 minutes.

Phase C: Separation and Waste Tagging

Rationale: The hydrolysis product (5-chloro-1-benzothiophene-2-carboxylic acid) may precipitate as a solid or stay in the organic layer.

  • Observation:

    • Scenario 1 (Two Layers): If you used DCM/Toluene, separate the layers. The organic layer contains the deactivated benzothiophene backbone.

    • Scenario 2 (Precipitate): If the carboxylic acid is insoluble, filter the solid.

  • Disposal Streams:

    • Organic Layer/Solid: Label as "Halogenated Organic Waste" . List components: 5-chloro-1-benzothiophene-2-carboxylic acid, Dichloromethane.

    • Aqueous Layer: Contains NaCl and excess base. Check your local EHS regulations. Usually, this is labeled as "Aqueous Alkaline Waste" due to trace organics.

Decision Workflow (Visualization)

DisposalWorkflow Start Start: 5-Chloro-1-benzothiophene-2-carbonyl chloride CheckState Check Physical State Start->CheckState Dissolve Dissolve in Inert Solvent (DCM / Toluene) CheckState->Dissolve If Solid/Neat Oil PrepQuench Prepare Ice Bath: 10% Na2CO3 or NaOH CheckState->PrepQuench If already in Solution Dissolve->PrepQuench AddSlow Add SLOWLY to Quench (Maintain <15°C) PrepQuench->AddSlow Stir Stir 30-60 mins Warm to Room Temp AddSlow->Stir CheckPH Check pH Stir->CheckPH AddBase Add more Base CheckPH->AddBase pH < 7 Separate Separate Phases CheckPH->Separate pH > 8 AddBase->Stir WasteOrg Organic Phase/Solid: Halogenated Organic Waste Separate->WasteOrg WasteAq Aqueous Phase: Aqueous Alkaline Waste Separate->WasteAq

Figure 1: Decision tree for the safe quenching and disposal of reactive acyl chlorides.

Emergency Procedures

Accidental Spill

Do not use water.[1][3][4][5] Water will cause the spill to fume HCl gas, expanding the hazard zone.

  • Evacuate the immediate area.

  • Cover the spill with Dry Sand , Vermiculite , or a specific Acid Neutralizer (e.g., Calcium Carbonate).

  • Scoop the absorbed material into a disposal container.

  • Label as "Debris from Acid Chloride Spill" and handle as hazardous waste.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[2][4][6] Do not wait for symptoms (burns can be delayed).

  • Inhalation: Move to fresh air immediately. Seek medical attention; pulmonary edema is a risk with HCl inhalation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acyl Chlorides. [Link]

  • PubChem. (2025).[7] 5-Chlorothiophene-2-carbonyl chloride Compound Summary (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Acid Chlorides. [Link]

Sources

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Retrosynthesis Analysis

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